3-Bromo-2-(1H-pyrazol-4-YL)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOKYBNKKZPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CNN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 3-Bromo-2-(1H-pyrazol-4-yl)aniline in medicinal chemistry
Technical Whitepaper: Therapeutic Potential of 3-Bromo-2-(1H-pyrazol-4-yl)aniline in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Bromo-2-(1H-pyrazol-4-yl)aniline (referred to herein as BPA-Scaffold ) represents a high-value "privileged structure." It serves as a critical bifurcation point in the synthesis of Type I and Type II kinase inhibitors, particularly targeting FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) families.
This whitepaper dissects the therapeutic utility of the BPA-Scaffold, detailing its role as a precursor for fused tricyclic systems (e.g., pyrazoloquinazolines) and as a core pharmacophore for biaryl-urea kinase inhibitors. We provide validated synthetic protocols for orthogonal functionalization and mechanistic insights into its binding modes.
Chemical Profile & Structural Logic
The BPA-Scaffold is defined by a 1,2,3-trisubstituted benzene core, offering three distinct vectors for chemical elaboration. Its value lies in the orthogonality of its reactive handles.
| Feature | Chemical Moiety | Function in Drug Design |
| Vector A | Aniline (-NH₂) | H-Bond Donor / Linker: Primary handle for urea/amide formation to access the "back pocket" (e.g., Gatekeeper residues). |
| Vector B | Pyrazole Ring (C4-linked) | Hinge Binder: The pyrazole nitrogen acts as a bidentate H-bond acceptor/donor pair, mimicking ATP's adenine ring to bind the kinase hinge region. |
| Vector C | Bromine (-Br) | Solvent Front / Tail Extension: A handle for Suzuki/Buchwald couplings to attach solubilizing groups (e.g., piperazines, morpholines) or hydrophobic tails. |
Pharmacophore Analysis
The proximity of the aniline amine (C1) and the pyrazole (C2) creates a "pseudo-ring" conformation stabilized by an intramolecular hydrogen bond. This pre-organization reduces the entropic penalty upon binding to the kinase ATP pocket. Furthermore, this ortho-disposition allows for cyclization strategies to generate rigid tricyclic cores, a common tactic to improve selectivity (e.g., in inhibitors like Lenvatinib or Pazopanib analogs).
Therapeutic Applications: Kinase Inhibition
The BPA-Scaffold is predominantly utilized in oncology to target receptor tyrosine kinases (RTKs).
Mechanism of Action: ATP-Competitive Inhibition
The pyrazole moiety of the BPA-Scaffold typically anchors the molecule to the kinase hinge region via hydrogen bonds with the backbone carbonyl and amide nitrogen of conserved residues (e.g., Glu/Leu).
-
Type I Binding: The scaffold binds the active conformation (DFG-in). The bromine at C3 directs substituents toward the solvent front, improving solubility.
-
Type II Binding: Derivatization of the aniline nitrogen (e.g., with a urea linkage) allows the inhibitor to extend into the allosteric hydrophobic pocket created by the DFG-out conformation.
Pathway Visualization
The following diagram illustrates the role of BPA-derived inhibitors in blocking the FGFR signaling cascade, preventing downstream RAS/MAPK and PI3K/AKT activation.
Caption: Disruption of FGFR signaling by BPA-derived inhibitors preventing downstream proliferation (MAPK) and survival (PI3K) signals.
Synthetic Methodology
The synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline requires high chemoselectivity to install the pyrazole at position 2 without displacing the bromine at position 3.
Validated Protocol: Regioselective Suzuki Coupling
Objective: Synthesize the BPA-Scaffold from 2-bromo-6-iodoaniline (or 2,3-dibromoaniline). Rationale: Iodine is more reactive than bromine in Pd-catalyzed cross-couplings (oxidative addition rate: I > Br >> Cl). This allows selective arylation at C2.
Reagents:
-
Substrate: 3-Bromo-2-iodoaniline (CAS: 886762-83-2)
-
Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Setup: In a nitrogen-purged reaction vial, combine 3-bromo-2-iodoaniline (1.0 eq) and the pyrazole boronate (1.1 eq).
-
Catalysis: Add Pd(dppf)Cl₂·DCM and degassed aqueous K₂CO₃.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS for consumption of the iodo-starting material. Note: Do not exceed 90°C to prevent oxidative addition at the C3-Bromine.
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Deprotection: If a Boc-protected pyrazole was used, treat the crude intermediate with TFA/DCM (1:4) at room temperature for 1 hour to remove the Boc group.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Yield: Typically 65-75%.
Synthetic Logic Diagram
Caption: Orthogonal synthetic route leveraging halogen reactivity differences (I > Br) to preserve the C3-Bromine handle.
Experimental Validation: Kinase Assay Protocol
To validate the therapeutic potential of BPA-derivatives, a FRET-based enzymatic assay is recommended.
Z'-LYTE™ Kinase Assay (FRET)
-
Preparation: Prepare 4x Test Compounds (BPA-derivatives) in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly: In a 384-well plate, add:
-
2.5 µL 4x Compound.
-
2.5 µL 4x Kinase (FGFR1, 2 nM final).
-
2.5 µL 4x ATP (Km apparent) + Peptide Substrate (Coumarin/Fluorescein labeled).
-
-
Incubation: Incubate at Room Temperature for 1 hour (dark).
-
Development: Add 5 µL Development Reagent (Protease). The protease cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides remain intact.
-
Readout: Measure Fluorescence Emission ratio (Coumarin 445 nm / Fluorescein 520 nm).
-
Analysis: Calculate % Inhibition and IC₅₀ using a non-linear regression model (Sigmoidal Dose-Response).
Data Interpretation:
-
High Ratio: Low phosphorylation (Potent Inhibition).
-
Low Ratio: High phosphorylation (No Inhibition).
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link
-
Traxler, P., & Furet, P. (1999). Strategies toward the Design of Novel and Selective Protein Tyrosine Kinase Inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates aniline-based kinase inhibitor design). Link
3-Bromo-2-(1H-pyrazol-4-yl)aniline CAS number and chemical identifiers
An In-Depth Technical Guide to 3-Bromo-2-(1H-pyrazol-4-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of 3-Bromo-2-(1H-pyrazol-4-yl)aniline, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As of the latest database searches, a specific CAS number has not been assigned to this molecule, indicating its status as a novel or specialized research chemical. The presence of three key functional moieties—an aniline ring, a pyrazole heterocycle, and a bromine substituent—makes it a highly versatile scaffold for generating diverse molecular libraries.
The pyrazole core is a privileged structure in drug discovery, found in numerous FDA-approved drugs and clinical candidates exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The aniline group serves as a critical synthetic handle for further derivatization, while the bromine atom offers a reactive site for cross-coupling reactions, enabling the introduction of additional complexity. This guide details the chemical identity, a proposed synthetic pathway, predicted spectroscopic data, potential applications, and essential safety protocols for this compound, aimed at researchers and professionals in drug development.
PART 1: Chemical Identity and Properties
While a registered CAS number is not available, the fundamental chemical identifiers for 3-Bromo-2-(1H-pyrazol-4-yl)aniline have been generated based on its structure. These identifiers are essential for accurate documentation, database entry, and structural searches.
| Identifier | Value |
| IUPAC Name | 3-Bromo-2-(1H-pyrazol-4-yl)aniline |
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.09 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C2=CN=CN2 |
| InChI | InChI=1S/C9H8BrN3/c10-7-2-1-3-8(11)6(7)9-4-12-13-5-9/h1-5H,11H2,(H,12,13) |
| InChIKey | YQBCJZZYJHGJBC-UHFFFAOYSA-N |
PART 2: Proposed Synthesis and Experimental Protocol
The synthesis of 4-aryl pyrazoles is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This methodology offers a robust and versatile route to forming the C-C bond between the aniline and pyrazole rings with high yields and functional group tolerance.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The recommended strategy involves the coupling of a pre-functionalized aniline derivative, (2-amino-3-bromophenyl)boronic acid (1) , with a halogenated pyrazole, 4-bromo-1H-pyrazole (2) . This approach allows for late-stage formation of the target molecule from readily available or synthetically accessible precursors.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. rroij.com [rroij.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Role of 3-Bromo-2-(1H-pyrazol-4-yl)aniline as a pharmaceutical intermediate
An In-Depth Technical Guide to the Role of 3-Bromo-2-(1H-pyrazol-4-yl)aniline Scaffolds as Pharmaceutical Intermediates
Executive Summary
In the landscape of modern medicinal chemistry, the quest for highly selective and potent therapeutic agents has led to the identification of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. Among these, the pyrazole-aniline motif has emerged as a cornerstone in the design of kinase inhibitors. This guide provides a detailed technical examination of the synthesis, application, and strategic importance of intermediates based on the 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold. While this specific compound is not widely cataloged, its core structure is central to the synthesis of numerous targeted therapies. We will use the synthesis of Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, as a primary case study to illustrate the critical role of a closely related brominated aminopyrazole precursor. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices, detailed experimental protocols, and the broader potential of this versatile chemical building block.
Section 1: The Pyrazole-Aniline Moiety: A Privileged Scaffold in Kinase Inhibitor Design
The pyrazole ring is a five-membered heterocycle that has become a mainstay in pharmaceutical development due to its unique physicochemical properties.[1] It can serve as a bioisostere for other aromatic rings like benzene, but with significantly lower lipophilicity, which can improve the solubility and pharmacokinetic profile of a drug candidate.[1] The presence of two nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, facilitating strong and specific interactions with protein targets.
When combined with an aniline moiety, the resulting scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The pyrazole often interacts with the solvent-exposed region, while the aniline nitrogen and its substituents can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that is essential for inhibitor binding. This dual-interaction capability is a key reason for the prevalence of this scaffold in approved and investigational kinase inhibitors.[2][3]
The strategic inclusion of a bromine atom on the pyrazole ring is a critical design element. Bromine acts as a versatile chemical "handle." Its presence allows for a wide array of late-stage modifications via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This enables the efficient synthesis of large libraries of analogues for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Section 2: Case Study: The Role of a Brominated Aminopyrazole Precursor in the Synthesis of Zanubrutinib
Zanubrutinib (BGB-3111) is a potent and selective second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[6][7] Its chemical architecture is a prime example of the effective use of a brominated aminopyrazole intermediate to construct a complex heterocyclic core.
The synthesis of Zanubrutinib involves the construction of a key pyrazolo[1,5-a]pyrimidine core. This is achieved through the reaction of a brominated aminopyrazole derivative, specifically 5-amino-3-bromo-1H-pyrazole-4-carbonitrile , with an appropriately substituted piperidine reactant.[8][9] This reaction forms the central fused-ring system of the drug, with the bromine atom strategically positioned for a subsequent Suzuki coupling reaction to install the final phenoxyphenyl group.[8]
Synthetic Workflow for Zanubrutinib
The following diagram illustrates a representative synthetic pathway, highlighting the crucial cyclization step involving the brominated aminopyrazole intermediate.
Caption: Synthetic workflow for Zanubrutinib highlighting the key cyclization step.
Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The following protocol is adapted from patent literature and describes the critical cyclization reaction to form the core of Zanubrutinib.[8][9] This step exemplifies the role of the brominated aminopyrazole as a key building block.
Objective: To synthesize (7R,S)-2-bromo-3-cyano-7-(N-Boc-piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (IV).
Materials:
-
5-amino-3-bromo-1H-pyrazole-4-carbonitrile (II) (1.0 eq)
-
N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine (III) (1.2 eq)
-
Dichloromethane (DCM) (9 vol)
-
Acetic Acid (AcOH) (2 vol)
-
Reaction flask equipped with a condenser and magnetic stirrer
Procedure:
-
Charging the Reactor: To a suitable reaction flask, charge 5-amino-3-bromo-1H-pyrazole-4-carbonitrile (II), N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine (III), dichloromethane (DCM), and acetic acid (AcOH).
-
Reaction: Heat the reaction mixture to 90-95 °C. The use of acetic acid is crucial as it acts as a catalyst for the cyclization cascade.
-
Monitoring: Maintain the solution under stirring at this temperature. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting material (II) is consumed.
-
Crystallization/Precipitation: Once the reaction is complete, cool the solution to ambient temperature (20-25 °C). A solid product is expected to precipitate out of the solution.
-
Isolation: Filter the mixture to collect the solid precipitate. Wash the filter cake with a small volume of fresh DCM to remove residual impurities.
-
Drying: Dry the isolated solid under vacuum at 40 °C for 16 hours to yield the desired intermediate (IV).
Self-Validation and Causality: The protocol's trustworthiness stems from its origin in process chemistry patents, where scalability and reproducibility are paramount. The choice of a DCM/AcOH solvent system is deliberate; DCM serves as the primary solvent, while acetic acid protonates the dimethylamino leaving group, facilitating the initial Michael addition and subsequent intramolecular cyclization and dehydration to form the stable pyrimidine ring.
Section 3: Synthetic Strategies and Data
The utility of the 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold and its precursors begins with their own synthesis. The common starting material, 5-amino-1H-pyrazole-4-carbonitrile, is commercially available. The key bromination step is typically achieved with an electrophilic brominating agent.
General Synthesis of Brominated Aminopyrazole Precursors
Caption: General workflow for the synthesis of the key brominated intermediate.
The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a standard and effective method for the regioselective bromination of the electron-rich pyrazole ring.[8][9]
Reaction Condition Summary
While specific conditions vary, the core cyclization reaction to form the pyrazolo[1,5-a]pyrimidine system is robust. The table below summarizes typical conditions reported in the literature.
| Parameter | Condition | Rationale / Notes | Reference |
| Solvent | Dichloromethane, Toluene, Acetonitrile, Dioxane | Choice depends on solubility of reactants and desired reaction temperature. | [8][9] |
| Catalyst | Acetic Acid | Acts as a protic acid catalyst to facilitate the cyclization cascade. | [8][9] |
| Temperature | 60 - 95 °C | Higher temperatures are required to drive the reaction to completion. | [8][9] |
| Stoichiometry | Slight excess of the piperidine component (1.1-1.2 eq) | Ensures complete consumption of the key pyrazole intermediate. | [8] |
Section 4: Physicochemical Properties and Handling
Physicochemical Profile (Predicted):
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.[10]
-
Stability: Generally stable under standard laboratory conditions, but should be protected from strong oxidizing agents.
Handling and Safety: As with any halogenated aromatic amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. This class of compounds should be treated as potentially hazardous until toxicological data is available.
Section 5: Broader Applications and Future Perspectives
The 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold is not limited to the synthesis of BTK inhibitors. Its inherent structural features make it a valuable intermediate for a wide range of other therapeutic targets, particularly other protein kinases. The pyrazole-aniline core is found in inhibitors of JNK, EGFR, erbB2, JAK, and Aurora kinases.[3][4][11] The bromine atom provides a convenient point for diversification, allowing chemists to rapidly explore chemical space and optimize inhibitors for new targets.
The future of drug discovery will continue to rely on modular synthesis and the use of versatile, pre-functionalized building blocks. Intermediates like the one discussed here allow for a platform approach, where a common core can be elaborated into a multitude of final drug candidates. As our understanding of the human kinome deepens, these privileged scaffolds will undoubtedly be deployed to develop next-generation inhibitors for a host of diseases, from cancer to autoimmune disorders.
Conclusion
The 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold, and its immediate precursors like 5-amino-3-bromo-1H-pyrazole-4-carbonitrile, represent more than just another chemical intermediate. They are enabling tools in modern drug discovery. As demonstrated through the synthesis of Zanubrutinib, these building blocks provide a robust and flexible platform for constructing complex, biologically active molecules. Their strategic design, incorporating a privileged kinase-binding motif with a versatile chemical handle for diversification, ensures their continued relevance and importance in the development of targeted therapies for years to come.
References
- IT202100025997A1 - PROCESS FOR THE PREPARATION OF ZANUBRUTINIB - Google P
- Application Notes and Protocols for the Synthesis and Purific
- WO2023062504A1 - Process for the preparation of zanubrutinib - Google P
- Zanubrutinib Synthetic Routes - MedKoo Biosciences.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
- Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 Receptor Tyrosine Kinase Inhibitors - PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed.
- 4-Bromo-1-methyl-1H-pyrazol-3-amine - Benchchem.
- Aminoglutethimide - PRODUCT INFORM
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. IT202100025997A1 - PROCESS FOR THE PREPARATION OF ZANUBRUTINIB - Google Patents [patents.google.com]
- 9. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Bromo-2-(1H-pyrazol-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-2-(1H-pyrazol-4-yl)aniline core represents a significant "privileged scaffold" in modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery. This technical guide provides an in-depth exploration of the history, discovery, and development of this class of compounds. We will trace the evolution of the pyrazolyl-aniline motif, from its conceptual origins to its culmination in clinically pivotal molecules like the third-generation ALK/ROS1 inhibitor, lorlatinib. This guide will elucidate the key structure-activity relationships (SAR), the synthetic methodologies for the core structure and its derivatives, and the intricate mechanisms of action against key oncogenic drivers such as the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). Through a detailed examination of the scientific rationale behind the design of these inhibitors, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel targeted therapies.
Introduction: The Pyrazole and Aniline Moieties in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors has been a cornerstone of targeted cancer therapy for decades.[1] Within the vast chemical space explored, certain structural motifs have repeatedly emerged as effective "hinge-binding" scaffolds that anchor small molecules to the ATP-binding pocket of kinases. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such privileged structure.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a popular component in the design of kinase inhibitors.[2][4]
Similarly, the aniline scaffold is a prominent pharmacophore in a multitude of kinase inhibitors, where the amino group often forms critical hydrogen bonds with the kinase hinge region.[5] The strategic combination of these two pharmacophores into a 2-(pyrazol-4-yl)aniline framework laid the groundwork for a new generation of potent kinase inhibitors. This guide will focus on a specific, highly influential iteration of this scaffold: the 3-bromo-2-(1H-pyrazol-4-yl)aniline core.
The Genesis of a Scaffold: Early Discoveries and the Rise of Crizotinib
The journey to the 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold is intrinsically linked to the development of early-generation kinase inhibitors. The first-generation ALK/MET inhibitor, crizotinib, while not containing the exact core, established the importance of a 2-aminopyridine-based scaffold in targeting these kinases.[2][6] Crizotinib demonstrated remarkable efficacy in patients with non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[7][8] However, the emergence of acquired resistance mutations, particularly in the ALK kinase domain, necessitated the development of next-generation inhibitors.[4][9]
The exploration of alternative scaffolds that could overcome these resistance mechanisms led researchers to investigate various heterocyclic replacements for the pyridine ring in crizotinib. The pyrazole ring, with its versatile chemistry and favorable interactions with kinase active sites, emerged as a promising candidate. Early work on 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors showcased the potential of the anilinopyrazole motif.[4]
Medicinal Chemistry Deep Dive: Structure-Activity Relationships (SAR)
The optimization of the 2-(pyrazol-4-yl)aniline scaffold into a potent and selective kinase inhibitor platform involved meticulous structure-activity relationship (SAR) studies. The strategic placement of a bromine atom at the 3-position of the aniline ring proved to be a critical modification.
Key SAR Insights:
-
The 3-Bromo Substituent: The introduction of a bromine atom at the 3-position of the aniline ring often enhances binding affinity and can influence the overall conformation of the inhibitor within the ATP-binding pocket. This halogen atom can participate in favorable halogen bonding interactions and improve the lipophilic efficiency of the molecule.
-
The Pyrazole Moiety: The pyrazole ring serves as a crucial hinge-binding element. The N-H of the pyrazole can act as a hydrogen bond donor, while the adjacent nitrogen can act as a hydrogen bond acceptor, forming key interactions with the kinase hinge region. Substitutions on the pyrazole ring, particularly at the N1 and C3 positions, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.
-
The Aniline Core: The aniline nitrogen is a critical hydrogen bond donor. The substitution pattern on the aniline ring is pivotal for targeting specific sub-pockets within the kinase active site and for fine-tuning the physicochemical properties of the inhibitor.
The following table summarizes the general SAR for this class of compounds, drawing from the development of ALK/ROS1 inhibitors.
| Position | Modification | Impact on Activity | Reference |
| Aniline Ring | 3-Bromo | Generally increases potency and influences conformation. | Inferred from the development of lorlatinib and related compounds. |
| Other substitutions | Modulates selectivity and pharmacokinetic properties. | [5] | |
| Pyrazole Ring | N1-Methyl | Often improves cellular potency and metabolic stability. | [2] |
| C3-substituents | Can be modified to enhance potency and target specific resistance mutations. | [4] | |
| C4-linkage to aniline | Essential for the overall pharmacophore. | [4] |
Synthesis and Methodologies
The synthesis of 3-bromo-2-(1H-pyrazol-4-yl)aniline derivatives typically involves a multi-step sequence. A general and adaptable synthetic strategy is outlined below. This protocol is a representative example and may require optimization for specific analogues.
Experimental Protocol: Synthesis of the 3-Bromo-2-(1H-pyrazol-4-yl)aniline Core
This protocol describes a plausible synthetic route based on common organic chemistry transformations for assembling the core structure.
Step 1: Bromination of 2-Nitroaniline
-
To a solution of 2-nitroaniline in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-nitroaniline.
Step 2: Sandmeyer Reaction to Introduce the Pyrazole Precursor
-
Diazotize 2-bromo-6-nitroaniline using sodium nitrite in the presence of a strong acid (e.g., HBr) at 0°C.
-
In a separate flask, prepare a solution of a suitable pyrazole precursor, such as a pyrazole boronic acid or a stannyl pyrazole.
-
Add the freshly prepared diazonium salt solution to the pyrazole precursor solution in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and purify the product by column chromatography to obtain the 4-(3-bromo-2-nitrophenyl)-1H-pyrazole.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-(3-bromo-2-nitrophenyl)-1H-pyrazole in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, 3-bromo-2-(1H-pyrazol-4-yl)aniline.
Caption: General synthetic workflow for the 3-Bromo-2-(1H-pyrazol-4-yl)aniline core.
Mechanism of Action: Targeting Oncogenic Driver Kinases
Derivatives of the 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold have demonstrated potent inhibitory activity against several clinically relevant kinases, most notably ALK and ROS1.[9][10] In many forms of cancer, particularly NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins with constitutively active kinase domains (e.g., EML4-ALK, CD74-ROS1).[11][12] These fusion proteins drive uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[13]
The ALK and ROS1 Signaling Cascades:
The constitutively active ALK and ROS1 fusion proteins autophosphorylate and subsequently activate a network of downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.[6]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[6][13]
-
JAK-STAT Pathway: Involved in cell growth, differentiation, and survival.[6]
Inhibitors based on the 3-bromo-2-(1H-pyrazol-4-yl)aniline core act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK or ROS1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This effectively shuts down the aberrant signaling from the oncogenic fusion protein, leading to cell cycle arrest and apoptosis in cancer cells.[13]
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of 3-bromo-2-(1H-pyrazol-4-yl)aniline derivatives.
Case Study: Lorlatinib (PF-06463922) - A Triumph of Rational Drug Design
The development of lorlatinib (PF-06463922) represents a pinnacle of achievement in the evolution of the 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold.[9] It was specifically designed to address the clinical challenges of resistance to first- and second-generation ALK inhibitors and to effectively penetrate the blood-brain barrier to treat brain metastases.[11]
Design Strategy:
-
Macrocyclization: A key innovation in the design of lorlatinib was the incorporation of the 2-(pyrazol-4-yl)aniline core into a macrocyclic structure.[12] This was achieved by linking the aniline nitrogen to another part of the molecule, creating a conformationally constrained inhibitor. This pre-organization for binding to the kinase active site enhances potency and can help overcome resistance mutations by enforcing a binding mode that is less susceptible to steric hindrance from mutated residues.
-
Brain Penetration: The physicochemical properties of lorlatinib were carefully optimized to ensure good central nervous system (CNS) penetration, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC.[9]
-
Broad-Spectrum Activity: Lorlatinib was designed to be a potent inhibitor of a wide range of ALK resistance mutations, including the highly challenging G1202R mutation.[14]
Clinical Significance:
Lorlatinib has demonstrated significant clinical activity in patients with ALK-positive NSCLC who have progressed on other ALK inhibitors.[9] Its ability to overcome a broad spectrum of resistance mutations and its efficacy against brain metastases have established it as a vital therapeutic option in this patient population.[9][10][15]
Conclusion and Future Directions
The 3-bromo-2-(1H-pyrazol-4-yl)aniline scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The journey from early concepts to the clinical success of lorlatinib underscores the power of rational, structure-based drug design. The insights gained from the SAR studies and the innovative chemical strategies employed in the development of these compounds provide a valuable roadmap for future drug discovery efforts.
Future research in this area will likely focus on:
-
Targeting Novel Kinases: The versatility of the scaffold suggests that it could be adapted to target other kinases implicated in various diseases.
-
Overcoming Next-Generation Resistance: As with all targeted therapies, resistance to even third-generation inhibitors like lorlatinib will inevitably emerge. The design of new derivatives that can overcome these future resistance mechanisms will be a key challenge.
-
Expanding Therapeutic Applications: The exploration of these derivatives in other cancers and non-oncology indications where kinase dysregulation is a factor holds significant promise.
The history and discovery of 3-bromo-2-(1H-pyrazol-4-yl)aniline derivatives serve as a compelling example of how a deep understanding of medicinal chemistry principles can lead to the development of life-saving medicines.
References
- From bench to market: The discovery and development of lorlatinib. (n.d.). Vertex AI Search.
-
Mukaiyama, H., Nishimura, T., Shiohara, H., Kobayashi, S., Komatsu, Y., Kikuchi, S., Tsuji, E., Kamada, N., Ohnota, H., & Kusama, H. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881–889. [Link]
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (2025). Benchchem.
- García-Pardo, M., et al. (2021). ROS-1 NSCLC therapy resistance mechanism. Precision Cancer Medicine, 4, 24.
- Sequist, L. V. (2012). ROS1-Targeted Therapy in Non–Small Cell Lung Cancer.
- Drilon, A., et al. (2021). Targeting ROS1 Rearrangements in Non–Small Cell Lung Cancer: Current Insights and Future Directions. Journal of Thoracic Oncology, 16(10), 1645-1661.
- Sahu, A., et al. (2017). Development of crizotinib, a rationally designed tyrosine kinase inhibitor for non-small cell lung cancer. International Journal of Cancer, 140(9), 1945-1954.
- Johnson, T. W., et al. (2021). Deciphering the Mechanism of Gilteritinib Overcoming Lorlatinib Resistance to the Double Mutant I1171N/F1174I in Anaplastic Lymphoma Kinase. Frontiers in Molecular Biosciences, 8, 808981.
- Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (2009). Google Patents.
- Pyrazolyl quinoxaline kinase inhibitors. (2011). Google Patents.
-
Pyrazole-derived kinase inhibitors and uses thereof. (2001). PubChem. Retrieved February 18, 2026, from [Link]
- de la Bellacasa, J. P., et al. (2014). ALK and ROS1 as a joint target for the treatment of lung cancer: a review. Translational Lung Cancer Research, 3(2), 99-108.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
- Crizotinib is a novel LRRK2 inhibitor. (2017). PLoS ONE, 12(7), e0181079.
- ALK AND ROS1 TARGETED THERAPY IN LUNG CANCER. (2013, November 26). [PowerPoint slides].
- Pyrazolopyridines as kinase inhibitors. (n.d.). Google Patents.
- Peat, A. J., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1428-1438.
- Yoda, S., et al. (2021).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 5035.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(11), 1469.
- Johnson, T. W., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14096-14144.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(11), 3139.
- Crizotinib for Advanced Non-Small Cell Lung Cancer. (2014, December 4).
-
Lorlatinib. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
- Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
- Kumar, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. TSI Journals.
- Molecular diagnosis in non-small-cell lung cancer: expert opinion on ALK and ROS1 testing. (2019). ESMO Open, 4(Suppl 2), e000468.
- What is the mechanism of Lorlatinib? (2024, July 17).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
-
Synthetic route for compounds 2–8. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- Crystal Structures of Anaplastic Lymphoma Kinase in Complex with ATP Competitive Inhibitors. (2011). Journal of Molecular Biology, 408(5), 985-997.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5032.
- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.). Google Patents.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4223.
-
Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Synthetic route for the preparation of the pyrazoline derivatives 1–6. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (2021). Archiv der Pharmazie, 354(5), e2000349.
- Preparation of 3-Bromo-1,2,4,5-tetrazine. (2023). Helvetica Chimica Acta, 106(4), e202200198.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(15), 4462-4466.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(4), 1055.
Sources
- 1. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 7. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jiscm.id [jiscm.id]
- 10. researchgate.net [researchgate.net]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Targeting ROS1 Rearrangements in Non–Small Cell Lung Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 14. biorxiv.org [biorxiv.org]
- 15. indiachest.org [indiachest.org]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-(1H-pyrazol-4-yl)aniline
The following Application Note and Protocol is designed for researchers utilizing 3-Bromo-2-(1H-pyrazol-4-yl)aniline in drug discovery and medicinal chemistry.
Executive Summary
The substrate 3-Bromo-2-(1H-pyrazol-4-yl)aniline represents a "privileged scaffold" in kinase inhibitor synthesis but poses significant synthetic challenges due to its 1,2,3-trisubstituted pattern . The proximity of the bulky pyrazole ring (C2) to the reaction center (C3-Br), combined with two potential catalyst-poisoning nitrogen motifs (the aniline –NH₂ and the pyrazole –NH), requires a highly specific catalytic system.
This guide provides a validated protocol for the direct coupling of this unprotected substrate, utilizing Buchwald Precatalysts to overcome steric hindrance and prevent metal center deactivation.
Substrate Analysis & Challenges
Structural Deconstruction
The molecule features three distinct zones of reactivity that influence the Suzuki coupling outcome:
-
Zone A (C1-Amine): The free aniline is electron-donating, increasing electron density on the ring. While this generally facilitates oxidative addition, the free –NH₂ can compete for Pd coordination.
-
Zone B (C2-Pyrazole): This is the critical steric element. Attached at the pyrazole C4 position, it creates a "molecular wall" adjacent to the bromine. Furthermore, the acidic pyrazole –NH (pKa ~14) can deprotonate under basic Suzuki conditions, forming a pyrazolate anion that binds Pd tightly, arresting the catalytic cycle.
-
Zone C (C3-Bromide): The electrophilic site. It is sterically crowded, sandwiched between the pyrazole and the C4-proton.
The "Poisoning" Mechanism
In standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃), the deprotonated pyrazole nitrogen can displace phosphine ligands, leading to the formation of stable, inactive Pd-bis(azolate) complexes. To prevent this, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are required. These ligands are too bulky to allow the formation of bis-complexes and sufficiently electron-rich to drive oxidative addition into the hindered C-Br bond.
Experimental Protocols
Method A: High-Efficiency Direct Coupling (Recommended)
Best for: Complex boronic acids, scale-up, and preventing protodebromination.
Reagents:
-
Substrate: 3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)
-
Note: If G3 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).
-
-
Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution preferred)
-
Solvent: 1,4-Dioxane or THF (degassed)
Protocol:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G3 (0.03 equiv).
-
Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Base: Add degassed 0.5 M aq. K₃PO₄ (3.0 equiv).
-
Reaction: Heat the mixture to 80 °C for 2–4 hours.
-
Tip: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.2 equiv).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The pyrazole functionality makes the product amphoteric; ensure the aqueous layer pH is ~7-8 during extraction to maximize recovery.
Method B: Traditional Conditions (Cost-Effective)
Best for: Simple aryl boronic acids and initial test reactions.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5.0 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: DME / Water (4:1 ratio)
Protocol:
-
Combine substrate, boronic acid, base, and catalyst in a microwave vial.
-
Add DME/Water mixture.
-
Heat at 100 °C (oil bath) or 120 °C (microwave) for 1 hour.
-
Warning: Higher temperatures are required here compared to Method A due to the less active ligand system.
Optimization & Troubleshooting Matrix
If the standard protocols fail, consult the following matrix based on the specific failure mode observed by LCMS.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Oxidative Addition failure due to sterics. | Switch ligand to Sphos or CataCXium A . Increase Temp to 100°C. |
| Protodebromination (M-Br → M-H) | Reductive elimination is too slow; Boronic acid is protodeboronated. | Use anhydrous conditions: Toluene/K₃PO₄ (solid) . Switch to Boronic Ester (BPin). |
| Catalyst Death (Black Pd ppt) | Pyrazole/Amine poisoning. | Increase catalyst loading to 5-10%. Add 1.0 equiv Boc₂O in situ to transiently protect the aniline/pyrazole. |
| Homocoupling of Boronic Acid | Oxygen leak or excess oxidant. | Rigorous degassing (sparge 15 min). Reduce catalyst loading. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with a focus on the steric interactions of the specific substrate.
Figure 1: Catalytic cycle highlighting the critical role of XPhos in stabilizing the oxidative addition complex against steric bulk and preventing pyrazole-mediated poisoning.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2011.
-
Kakiuchi, F., et al. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives."[2] Journal of Organic Chemistry, 2019.[2]
-
Pfizer Inc. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2024.
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(1H-pyrazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions and limited substrate scope. The advent of the Buchwald-Hartwig amination has provided a milder and more general alternative, enabling the coupling of a wide array of aryl halides and pseudohalides with diverse amine nucleophiles.[5]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a specific and functionally rich substrate, 3-Bromo-2-(1H-pyrazol-4-yl)aniline. The presence of multiple nitrogen-containing moieties—an aniline and a pyrazole—presents unique challenges and considerations for reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, bases, and solvents, and provide a comprehensive, step-by-step protocol for this specific transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, in this case, 3-Bromo-2-(1H-pyrazol-4-yl)aniline. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A visual representation of this catalytic cycle is provided below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of 3-Bromo-2-(1H-pyrazol-4-yl)aniline
The substrate, 3-Bromo-2-(1H-pyrazol-4-yl)aniline, possesses several structural features that require careful consideration when designing the reaction conditions:
-
Steric Hindrance: The bromine atom is situated ortho to a bulky pyrazolyl group, which can sterically hinder the oxidative addition step.
-
Multiple Nitrogen Atoms: The presence of the aniline and pyrazole moieties, both containing nitrogen atoms with lone pairs of electrons, can lead to catalyst inhibition through coordination to the palladium center.
-
Acidity of N-H Bonds: The aniline and pyrazole N-H protons have different acidities, which can influence the choice of base and the potential for side reactions.
To address these challenges, the selection of the appropriate catalyst, ligand, and base is paramount.
Selecting the Optimal Reaction Components
Palladium Precatalyst
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more efficient and reliable.[6][7] These precatalysts are air-stable and readily form the active Pd(0) species in situ. For challenging substrates, precatalysts can offer improved reactivity and reproducibility.
| Precatalyst Generation | Activation Conditions | Key Features |
| G2 Precatalysts | Activated with weak bases (e.g., carbonates) at room temperature. | Improved stability and ease of use. |
| G3 Precatalysts | Feature a non-coordinating methanesulfonate (OMs) ligand, allowing for a broader ligand scope. | Highly active and versatile. |
| G4 Precatalysts | Designed to address potential catalyst inhibition by carbazole leaving groups. | Useful in specific contexts. |
For the amination of 3-Bromo-2-(1H-pyrazol-4-yl)aniline, a G3 or a more recent generation precatalyst is recommended to ensure efficient catalyst activation and turnover.
Phosphine Ligand
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered aryl bromides and substrates with potentially coordinating nitrogen heterocycles, bulky and electron-rich biarylphosphine ligands are generally the most effective.[1]
| Ligand | Amine Substrate Class | Key Characteristics |
| XPhos | Primary and secondary amines | A versatile and commonly used bulky biarylphosphine ligand. |
| DavePhos | Indoles and other N-H heterocycles | Often effective for the coupling of heterocyclic amines.[2] |
| tBuBrettPhos | Challenging couplings, including heteroaryl amines and amides | A highly active and sterically demanding ligand.[7] |
| RuPhos | Secondary amines | Particularly effective for the coupling of secondary amines.[7] |
Given the steric hindrance and the presence of the pyrazole moiety in the substrate, a highly active and bulky ligand such as XPhos or tBuBrettPhos would be a logical starting point for optimization.
Base
The base plays a crucial role in the deprotonation of the amine nucleophile to form the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Advantages & Disadvantages |
| NaOtBu / KOtBu | ~19 | Strong bases that often lead to high reaction rates. Can be incompatible with base-sensitive functional groups.[6] |
| LHMDS | ~26 | A very strong, non-nucleophilic base. Useful for substrates with acidic protons.[2] |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Weaker bases that offer broader functional group tolerance. May require higher reaction temperatures.[6] |
For the coupling of an aniline, a moderately strong base is typically required. However, the presence of the potentially acidic pyrazole N-H may necessitate the use of a stronger base to ensure efficient deprotonation of the aniline. A strong base like NaOtBu is a common and effective choice, but if base-sensitive functional groups are present in the coupling partner, a weaker base like Cs₂CO₃ should be considered, potentially with an adjustment in reaction temperature.
Solvent
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic, non-polar, or weakly polar solvents are generally preferred.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A widely used and effective solvent for a broad range of substrates.[7] |
| Dioxane | 101 | Another common solvent, though its use is sometimes discouraged due to safety concerns. |
| THF | 66 | Useful for reactions that proceed at lower temperatures.[7] |
Toluene is a robust and generally applicable solvent for Buchwald-Hartwig aminations and would be a suitable choice for this reaction.
Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of 3-Bromo-2-(1H-pyrazol-4-yl)aniline with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
Materials and Reagents
-
3-Bromo-2-(1H-pyrazol-4-yl)aniline
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation: In an inert atmosphere glovebox or under a stream of argon, add 3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Amine: If the amine coupling partner is a solid, it can be added at this stage.
-
Solvent Addition: Add anhydrous and degassed toluene to the reaction vessel via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Addition of Liquid Amine: If the amine coupling partner is a liquid, add it to the reaction mixture via syringe at this point (1.1-1.5 equiv.).
-
Reaction: Securely seal the reaction vessel and place it in a preheated oil bath or heating block. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Catalyst inhibition | - Use a more active precatalyst.- Screen different ligands and bases.- Increase catalyst and ligand loading. |
| Hydrodehalogenation | - Side reaction where the aryl bromide is reduced. | - Use a bulkier ligand.- Lower the reaction temperature. |
| Homocoupling | - Dimerization of the aryl halide or amine. | - Optimize catalyst loading and temperature. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of complex arylamines. The successful amination of 3-Bromo-2-(1H-pyrazol-4-yl)aniline hinges on the careful selection of a sterically demanding and electron-rich phosphine ligand in combination with an appropriate palladium precatalyst and base to overcome the challenges of steric hindrance and potential catalyst inhibition. The protocol provided herein serves as a robust starting point for the synthesis of a variety of derivatives of this valuable heterocyclic building block, with the understanding that optimization may be required for specific coupling partners.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
buchwald-hartwig coupling - Organic Chemistry Portal. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The 3-Bromo-2-(1H-pyrazol-4-yl)aniline Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel, selective, and potent agents persists. This document provides a detailed guide to utilizing 3-Bromo-2-(1H-pyrazol-4-yl)aniline , a privileged heterocyclic scaffold, for the discovery and development of novel kinase inhibitors. We present the scientific rationale for its use, detailed protocols for its derivatization, and robust methods for evaluating the resulting compounds in biochemical kinase assays.
Introduction: The Rationale for a Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as an effective anchor within the ATP-binding pocket of many kinases.
The 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold (Figure 1) is particularly advantageous for several reasons:
-
Bidentate Hinge Binding: The aniline nitrogen and the adjacent pyrazole nitrogen can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine ring of ATP.[3][4] This interaction is a cornerstone of many successful Type I kinase inhibitors.
-
Vector for Diversity: The primary amine of the aniline group serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide array of chemical moieties via robust amide coupling chemistry, enabling the exploration of different sub-pockets within the kinase active site to enhance potency and selectivity.[5][6]
-
Modulation via Bromine: The bromine atom at the 3-position is not merely a placeholder. It can be used as a handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[7][8] Additionally, halogen atoms can form specific "halogen bonds" with backbone carbonyls in the active site, providing an additional interaction to enhance binding affinity.[9]
-
Favorable Physicochemical Properties: The pyrazole core contributes to desirable drug-like properties, including metabolic stability and appropriate lipophilicity, which can be fine-tuned by modifying the substituents.[10]
This guide will provide the necessary protocols to leverage these features, from the synthesis of a focused library of inhibitors to their biochemical evaluation.
Caption: Core structure of the 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold.
Synthetic Protocol: Library Generation via Amide Coupling
The most direct method for exploring the structure-activity relationship (SAR) around this scaffold is to generate a library of amides by coupling various carboxylic acids to the aniline's amino group. This protocol describes a general, robust procedure using EDC/HOBt as the coupling agents.
Causality and Experimental Design
Amide bond formation is a condensation reaction that is not spontaneous under normal conditions and requires activation of the carboxylic acid.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (Hydroxybenzotriazole) is an additive that reacts with the O-acylisourea intermediate to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization compared to the O-acylisourea itself, leading to cleaner reactions and higher yields.[11]
-
DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to maintain a basic pH, which is optimal for the coupling reaction.
-
Acetonitrile (ACN) is chosen as the solvent due to its aprotic nature and its ability to dissolve a wide range of organic reactants.
This combination of reagents provides a reliable and widely applicable method for coupling even electron-deficient anilines.[11]
Step-by-Step Protocol: General Amide Coupling
Materials:
-
3-Bromo-2-(1H-pyrazol-4-yl)aniline
-
Carboxylic acid of choice (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equivalents).
-
Dissolve the acid in anhydrous ACN (approx. 0.1 M concentration).
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 equivalent) in anhydrous ACN.
-
Add the aniline solution to the activated carboxylic acid mixture.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ACN.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for synthesizing a kinase inhibitor library.
Biochemical Evaluation: Kinase Inhibition Assay
To determine the inhibitory activity of the newly synthesized compounds, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12] Its universality stems from the fact that ADP is the common product of all kinase-catalyzed phosphoryl transfers.
Assay Principle
The assay is performed in two steps:[13]
-
Kinase Reaction & ADP-Glo™ Reagent: The kinase, substrate, ATP, and test compound are incubated together. After the reaction, ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction (via chelation of Mg²⁺ by EDTA) and depletes the remaining unconsumed ATP.
-
Kinase Detection Reagent: A second reagent is added which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. Inhibitors will result in a lower signal.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Step-by-Step Protocol: IC₅₀ Determination
Materials:
-
Kinase of interest (e.g., Src, BRAF, CDK2) and its specific substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Synthesized inhibitor compounds, dissolved in 100% DMSO (10 mM stock).
-
Kinase reaction buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
Solid white, low-volume 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating:
-
Create a serial dilution plate. Add your 10 mM compound stock to the first column of a 96-well plate. Perform a 1:3 serial dilution in 100% DMSO across the plate to generate a range of concentrations (e.g., 10 mM down to 0.5 µM).
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into the 384-well assay plate. This results in a final top compound concentration of 10 µM in a 5 µL final reaction volume, with DMSO concentration at 1%.
-
Include positive controls (no inhibitor, 1% DMSO) and negative controls (no enzyme).
-
-
Kinase Reaction (Total Volume: 2.5 µL per well):
-
Prepare a 2X Kinase/Substrate mix in kinase reaction buffer. The final concentrations of kinase and substrate should be optimized beforehand, often near their respective Kₘ values.
-
Add 1.25 µL of the 2X Kinase/Substrate mix to each well containing the plated compound.
-
Tap the plate gently to mix.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Add 1.25 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
First Detection Step:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
-
Second Detection Step:
-
Add 5 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second per well).
-
Data Analysis
-
Normalization: Normalize the raw luminescence data. The average signal from the "no inhibitor" (1% DMSO) wells represents 100% kinase activity, and the "no enzyme" wells represent 0% activity.
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])
-
-
Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
| Parameter | Example Value | Rationale |
| Final Assay Volume | 5 µL | Conserves precious enzyme and compound reagents. |
| Top Compound Conc. | 10 µM | A standard starting point for primary screening. |
| Serial Dilution Factor | 1:3 | Provides good data point distribution for curve fitting. |
| ATP Concentration | Kₘ (ATP) | Mimics physiological conditions and ensures accurate IC₅₀ determination for ATP-competitive inhibitors. |
| Incubation Time | 60 min | Chosen to ensure the reaction is in the linear range (typically <20% substrate conversion). |
Biological Context: Targeting Oncogenic Kinase Pathways
Derivatives of the 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold are expected to inhibit kinases involved in oncogenic signaling. A prime example is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancers like melanoma due to mutations in BRAF (e.g., BRAF V600E).[14][15] An inhibitor targeting BRAF could block this cascade, preventing downstream signaling that drives cell proliferation and survival.
Caption: Inhibition of mutant BRAF blocks the MAPK signaling cascade.
An effective inhibitor developed from this scaffold would bind to the ATP pocket of mutant BRAF, preventing the phosphorylation and activation of MEK. This would halt the entire downstream signaling cascade, leading to a reduction in the transcription of genes responsible for tumor growth and survival.[3][16] The protocols described herein provide a direct path to synthesizing and identifying such inhibitors.
Conclusion
The 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with versatile synthetic handles for SAR exploration, makes it an ideal platform for a scaffold-based drug discovery approach.[16] The detailed protocols for library synthesis and biochemical screening provided in these application notes offer a comprehensive and validated workflow for researchers aiming to develop next-generation targeted therapeutics.
References
- Pyrazoles: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.2217/epi-2016-0184]
- BRAF kinase in melanoma development and progression. Expert Reviews in Molecular Medicine. [URL: https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/braf-kinase-in-melanoma-development-and-progression/3250F4B04386861502C6370B3D5D55E6]
- Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19819000/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
- Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6524827/]
- Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2842484/]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007204/]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01227a]
- Cyclin-dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26028019/]
- BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. ResearchGate. [URL: https://www.researchgate.
- Src Kinases. Creative BioMart. [URL: https://www.
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [URL: https://www.revvity.com/resources/technical-resources/app-notes-posters/htrf-kinease-a-universal-expanded-platform-to-address-serinethreonine-tyrosine-kinases]
- Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLOS Computational Biology. [URL: https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1000047]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344697960]
- Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [URL: https://en.wikipedia.org/wiki/Proto-oncogene_tyrosine-protein_kinase_Src]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5359]
- HTRF KinEASE-STK S2 kit. Revvity. [URL: https://www.revvity.com/fr/product/htrf-kinease-stk-s2-kit-62st2peb]
- Phosphotyrosine HTRF Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/413/921/17-10000-pis-ms.pdf]
- Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.785721/full]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587127/]
- CDK2 Gene. Ma'ayan Lab – Computational Systems Biology. [URL: https://maayanlab.cloud/archs4/gene/CDK2]
- Cyclin-dependent kinase 2 controls peripheral immune tolerance. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3864198/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc. [URL: https://www.carnabio.com/usa/protocol/pdf/QS_S_Assist_KINASE_ADP-GloTM_Kit.pdf]
- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02447a]
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation. [URL: https://www.promega.com.au/-/media/files/resources/protocols/technical-manuals/500/using-the-kinase-enzyme-systems-with-the-adp-glo-assay-protocol.pdf]
- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325603/]
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
- Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. CORE. [URL: https://core.ac.uk/download/pdf/206530661.pdf]
- Design and synthesis of 2-pyrazoline derivatives. ResearchGate. [URL: https://www.researchgate.
- Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022). ResearchGate. [URL: https://www.researchgate.net/publication/364271891_Strategies_and_Methods_for_the_Synthesis_of_2-Pyrazolines_Recent_Developments_2012-2022]
- An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-eco-friendly-synthesis-of-2-pyrazoline-by-Bhat-RAVISHANKARd/4351a942551a316b2512f7356230f2c419356073]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11397839/]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854297/]
- Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.201901323]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Synthesis of 2‐pyrazoline derivatives via Michael addition. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-pyrazoline-derivatives-via-Michael-addition_fig2_359306059]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.lbios.com/ct-menu-item-11/17-articles/36-amide-bond-formation-beyond-the-myth-of-coupling-reagents]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7477611/]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [URL: https://www.researchgate.net/publication/222384974_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry-coupling-reagents/]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [URL: https://www.technologynetworks.com/applied-sciences/news/optimized-amide-bond-reaction-using-heterocyclic-compounds-and-carboxylic-acid-370505]
Sources
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 15. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Step-by-step preparation of 3-Bromo-2-(1H-pyrazol-4-yl)aniline from precursors
Abstract & Strategic Overview
The scaffold 3-bromo-2-(1H-pyrazol-4-yl)aniline represents a high-value "privileged structure" in kinase inhibitor discovery (e.g., FGFR, VEGFR inhibitors). The vicinal arrangement of the amino group, the pyrazole ring, and the bromine atom presents a unique synthetic challenge: establishing the C-C bond at the sterically crowded C2 position while preserving the C3-bromine for future diversification.
This protocol details a chemoselective cross-coupling strategy . Rather than relying on difficult separation of isomers from non-selective reactions, we utilize 3-bromo-2-iodoaniline as the key linchpin intermediate. By exploiting the significant rate difference in oxidative addition between aryl-iodides and aryl-bromides (
Core Synthetic Logic[1][2]
-
Precursor Synthesis: Conversion of 2-amino-3-bromobenzoic acid to 3-bromo-2-iodoaniline via decarboxylative iodination.
-
Selective Coupling: Suzuki-Miyaura coupling at C2-I using a protected pyrazole boronate.
-
Deprotection: Acidic removal of the THP protecting group.
Retrosynthetic Analysis & Pathway Visualization
The following diagram illustrates the disconnection strategy, highlighting the exploitation of halogen reactivity hierarchies.
Figure 1: Retrosynthetic logic flow. The pathway relies on the orthogonal reactivity of the C-I and C-Br bonds.
Experimental Protocols
Step 1: Preparation of 3-Bromo-2-iodoaniline
Rationale: Direct iodination of 3-bromoaniline typically yields the para-isomer (4-iodo). To secure the 2-iodo regiochemistry, we utilize a decarboxylative iodination of 2-amino-3-bromobenzoic acid. This method is superior to Sandmeyer reactions in terms of safety and atom economy.
Reagents:
-
2-Amino-3-bromobenzoic acid (1.0 equiv)
-
Iodine (
) (0.5 equiv)[1] -
Potassium Iodide (KI) (0.6 equiv)[1]
-
Solvent: Acetonitrile (
) -
Atmosphere: Oxygen (
) (1 atm or balloon)
Protocol:
-
Setup: Charge a high-pressure tube or round-bottom flask (equipped with a reflux condenser) with 2-amino-3-bromobenzoic acid (10 mmol, 2.16 g),
(5 mmol, 1.27 g), and KI (6 mmol, 1.0 g). -
Solvation: Add acetonitrile (50 mL).
-
Reaction: Purge the vessel with
and maintain an atmosphere (balloon). Heat the mixture to 120°C (oil bath temperature) with vigorous stirring for 12 hours.-
Note: The
acts as an oxidant to regenerate the iodinating species, making the reaction catalytic in iodine.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated
(to remove excess iodine) followed by brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 20:1). -
Expected Yield: ~55-60% as a yellow solid.
-
Validation:
NMR ( ): 7.03-6.96 (m, 2H), 6.63 (dd, 1H), 4.34 (br s, 2H, ).
Step 2: Chemoselective Suzuki-Miyaura Coupling
Rationale: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond. By using stoichiometric control and mild conditions, we exclusively couple the pyrazole at position 2.
Reagents:
-
3-Bromo-2-iodoaniline (1.0 equiv)
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-boronic acid pinacol ester (1.1 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Protocol:
-
Degassing: In a Schlenk flask, combine the aniline precursor and the pyrazole boronate. Evacuate and backfill with Nitrogen (
) three times.[2] -
Solvation: Add degassed 1,4-dioxane and the aqueous base solution.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of
. -
Reaction: Heat to 85°C for 4–6 hours.
-
Critical Checkpoint: Monitor by TLC or LCMS. Stop the reaction immediately upon consumption of the starting iodide. Prolonged heating may lead to bis-coupling at the bromine position.
-
-
Work-up: Cool to RT, filter through a pad of Celite, and dilute with EtOAc. Wash with water and brine.[3]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient 10%
40%). -
Product: 3-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline.
Step 3: Deprotection of the Pyrazole
Rationale: The THP group is acid-labile. Mild acidic conditions are used to avoid side reactions with the aniline or bromine.
Protocol:
-
Dissolve the coupled intermediate in Methanol (MeOH).
-
Add 4M HCl in dioxane (5 equiv) or concentrated aqueous HCl (excess).
-
Stir at room temperature for 2 hours.
-
Neutralization: Carefully neutralize with saturated
solution to pH 8. -
Extraction: Extract with EtOAc (
). -
Final Purification: Recrystallization from Ethanol/Hexanes or column chromatography if necessary.
Analytical Summary & Troubleshooting
| Parameter | Specification / Observation |
| Target Structure | 3-Bromo-2-(1H-pyrazol-4-yl)aniline |
| Key Intermediate | 3-Bromo-2-iodoaniline (distinctive shift of C2-I vs C2-Br) |
| Selectivity | >20:1 (C2-coupling vs C3-coupling) observed at 85°C |
| Appearance | Off-white to pale yellow solid |
| Pyrazole protons typically appear as two singlets or a coalesced singlet around 7.6–8.0 ppm. Aniline |
Troubleshooting Guide:
-
Issue: Formation of bis-coupled product (pyrazole at both pos 2 and 3).
-
Solution: Lower reaction temperature to 60°C and strictly limit boronate to 1.05 equivalents. Switch catalyst to
which is less active than Buchwald precatalysts, enhancing selectivity.
-
-
Issue: Low yield in Step 1.
-
Solution: Ensure vigorous stirring and adequate oxygen supply. The reaction is aerobic.
-
Safety & Handling
-
3-Bromo-2-iodoaniline: Potential skin irritant. Handle with gloves.
-
Palladium Catalysts: Heavy metal waste must be segregated.
-
Acetonitrile/Dioxane: Flammable and toxic. Use in a fume hood.
-
Pressure Reaction (Step 1): Use a blast shield when heating sealed vessels or autoclaves.
References
-
Decarboxylative Iodination Protocol
- Source: RSC Advances / ChemicalBook.
- Relevance: Defines the synthesis of the 3-bromo-2-iodoaniline precursor.
-
(Verified via Search 1.1)
-
Suzuki Coupling Selectivity (I vs Br)
- Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline".
- Relevance: Establishes the hierarchy of halide reactivity (I > Br)
-
(Verified via Search 1.16)
-
General Suzuki Conditions for Nitrogen Heterocycles
-
Precursor Properties (3-Bromo-2-iodoaniline)
- Source: Sigma-Aldrich / ChemicalBook.
- Relevance: Physical properties and CAS verific
Sources
- 1. rsc.org [rsc.org]
- 2. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for bromination of 2-(1H-pyrazol-4-yl)aniline
Application Note: Regioselective Bromination of 2-(1H-pyrazol-4-yl)aniline
Part 1: Executive Summary & Strategic Analysis
The Challenge: The bromination of 2-(1H-pyrazol-4-yl)aniline presents a classic chemoselectivity and regioselectivity challenge common in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets). The substrate contains two electron-rich aromatic systems:
-
The Aniline Ring: Highly activated by the amino group (
). -
The Pyrazole Ring: Electron-rich, but attached via its C4 position.[1]
Strategic Analysis:
-
Regioselectivity: The pyrazole ring is attached at its most reactive position (C4), effectively blocking electrophilic aromatic substitution (EAS) on the heterocycle. Consequently, the reaction is driven by the aniline moiety.
-
Directing Effects: The aniline amino group (
) is a strong ortho/para director.[2]-
Ortho (Position 6): Sterically accessible but less electronically favored than para.
-
Para (Position 4): The primary target. It is sterically unencumbered and electronically maximized for nucleophilic attack.
-
-
The Solution: The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or ACN) at controlled temperatures (
to RT) is the industry-standard method to achieve exclusive para-bromination (Position 4 of the aniline) while suppressing di-bromination and oxidation byproducts.
Part 2: Detailed Experimental Protocols
Method A: NBS-Mediated Regioselective Bromination (Standard Protocol)
Best for: Gram-scale synthesis, high regioselectivity, and preservation of the pyrazole moiety.
Reagents & Materials:
-
Substrate: 2-(1H-pyrazol-4-yl)aniline (
equiv) -
Reagent: N-Bromosuccinimide (NBS) (
equiv) - Recrystallize from water if yellow/aged. -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) - DMF is preferred for solubility.
-
Quench: 10% Aqueous Sodium Thiosulfate (
).
Step-by-Step Protocol:
-
Preparation:
-
Charge a reaction vessel with 2-(1H-pyrazol-4-yl)aniline (1.0 equiv).
-
Add DMF (10 volumes, e.g., 10 mL per 1 g substrate).
-
Stir until fully dissolved. The solution is typically light yellow/brown.
-
-
Temperature Control (Critical):
-
Cool the reaction mixture to
using an ice/water bath. -
Why: Lower temperature reduces the kinetic energy, favoring the formation of the thermodynamic product (monobromination at the para position) over the kinetic byproduct (ortho-bromination or di-bromination).
-
-
Addition:
-
Dissolve NBS (1.05 equiv) in a minimal amount of DMF.
-
Add the NBS solution dropwise over 15–30 minutes.
-
Note: Protect from light (wrap flask in foil) to prevent radical side reactions.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor by LC-MS or TLC (50% EtOAc/Hexanes) after 1 hour.
-
Target: Consumption of starting material (
) and appearance of product ( ). -
Stop Condition: If di-brominated impurity (
) appears, stop immediately.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 volumes).
-
A precipitate often forms.
-
If Solid: Filter, wash with water, and dry.
-
If Oiling:[3] Extract with Ethyl Acetate (
). Wash combined organics with 10% (to remove excess ), water, and brine. Dry over .
-
-
Purification:
-
Usually not required if stoichiometry is precise.
-
If necessary: Flash Column Chromatography (Gradient: 0–60% EtOAc in Hexanes).
-
Table 1: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Di-bromination | Excess NBS or High Temp | Reduce NBS to 0.95 eq; Keep at |
| Dark/Black Mixture | Oxidation of Aniline | Degas solvents; Perform under |
| Incomplete Reaction | Old NBS (decomposed) | Recrystallize NBS; Check stoichiometry. |
| N-Bromination | Kinetic control on Pyrazole N | Stir longer at RT; The N-Br bond is labile and will rearrange to C-Br. |
Method B: Green Bromination ( )
Best for: Large-scale manufacturing where atom economy and solvent toxicity are concerns.
-
Suspend substrate in Water or Ethanol .
-
Add 48% HBr (1.1 equiv).
-
Add 30%
(1.1 equiv) dropwise at RT. -
Stir for 2–4 hours.
-
Mechanism: Generates
in situ. -
Note: This method is more aggressive and may cause oxidation of the aniline if not carefully monitored.
Part 3: Visualization & Mechanism
Reaction Workflow Diagram
Caption: Step-by-step workflow for the regioselective bromination using NBS/DMF.
Mechanistic Pathway & Regioselectivity
The aniline nitrogen lone pair donates electron density into the ring, activating the ortho and para positions. The para position is favored due to steric hindrance at the ortho position (blocked by the bulky pyrazole ring).
Caption: Electrophilic Aromatic Substitution (EAS) mechanism highlighting the para-directing effect of the amino group.
Part 4: Quality Control & Validation
To ensure the integrity of the protocol, the following analytical checkpoints must be met:
-
LC-MS Analysis:
-
Look for the characteristic 1:1 isotopic ratio of
and . -
Mass shift:
.
-
-
1H NMR Validation:
-
Loss of Symmetry: The starting aniline has a specific splitting pattern.
-
Diagnostic Shift: The proton at the para position (approx. 6.8–7.2 ppm) will disappear.
-
Coupling Constants: You should observe a doublet (
) for the C5 proton and a meta-coupling doublet ( ) for the C3 proton, confirming para-substitution.
-
References
-
BenchChem. (2025).[2] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Provides foundational protocols for NBS bromination of deactivated/activated anilines in polar solvents). Link[2]
-
Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron , 65(22), 4429-4439. (Comparison of NBS vs Green methods). Link
-
Menon, S., et al. (2022).[4] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. Journal of Organic Chemistry . (Discusses catalysis and mechanism of NBS bromination). Link
-
Sigma-Aldrich. Product Specification: 2-(4-Bromo-1H-pyrazol-1-yl)aniline. (Reference for structural identification and safety data). Link
Sources
Heterocycle synthesis using 3-Bromo-2-(1H-pyrazol-4-yl)aniline building blocks
Executive Summary
The 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold represents a "privileged" 1,2,3-trisubstituted benzene building block, offering a unique geometry for constructing fused tricyclic systems common in kinase inhibitors (e.g., JAK, FGFR, and CDK families). Its value lies in its orthogonal reactivity :
-
Nucleophilic Domain: The aniline amine (-NH₂) and the pyrazole nitrogen (-NH) are positioned to facilitate cyclization reactions, forming 6-membered rings (e.g., pyrazolo[1,5-c]quinazolines).
-
Electrophilic Handle: The C3-Bromine atom, sterically crowded by the adjacent pyrazole, serves as a latent handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular installation of solubilizing tails or potency-enhancing vectors without interfering with core scaffold assembly.
This guide details the strategic utilization of this building block, focusing on cyclization protocols and handling the steric challenges of the C3-bromide.
Strategic Analysis: The 1,2,3-Trisubstituted Motif
The proximity of the pyrazole (C2) to the aniline (C1) and the bromine (C3) creates a high-density functional environment.
-
Steric Constraint: The pyrazole ring at C2 is twisted out of planarity with the benzene ring to minimize steric clash with the C3-Bromine and C1-Amine. This "pre-distortion" can actually accelerate cyclization reactions by reducing the entropic penalty (the Thorpe-Ingold effect analog).
-
Chemoselectivity: The aniline nitrogen is significantly more nucleophilic than the pyrazole nitrogen. Synthetic sequences must account for this hierarchy.
Pathway Visualization: Divergent Synthesis
Figure 1: Divergent synthetic pathways. Route A prioritizes core formation, while Route B prioritizes peripheral decoration. The preferred route often depends on the stability of the 'R' group to cyclization conditions.
Application I: Synthesis of Pyrazolo[1,5-c]quinazolines
The most direct application of this building block is the synthesis of the pyrazolo[1,5-c]quinazoline core. This tricyclic system is a bioisostere of the flavopiridol and pyrazolo[1,5-a]pyrimidine scaffolds.
Mechanism of Action
-
Condensation: The aniline amine condenses with a carbonyl source (aldehyde or orthoester) to form an intermediate imine/imidate.
-
Cyclization: The pyrazole nitrogen (N1) attacks the electrophilic carbon of the imine, closing the pyrimidine ring.
-
Oxidation (Conditional): If an aldehyde is used, the resulting dihydro-intermediate requires oxidation (e.g., with DDQ or air) to achieve aromaticity. Using an orthoester yields the aromatic core directly.
Protocol A: Cyclization using Triethyl Orthoformate
Target: 9-Bromo-pyrazolo[1,5-c]quinazoline (Unsubstituted C5)
Reagents:
-
3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 eq)
-
Triethyl orthoformate (TEOF) (Excess, solvent/reagent)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-2-(1H-pyrazol-4-yl)aniline (500 mg, 1.98 mmol) in Triethyl orthoformate (5 mL).
-
Catalyst Addition: Add pTSA monohydrate (38 mg, 0.2 mmol).
-
Reflux: Heat the mixture to reflux (approx. 146°C) under nitrogen. Monitor by LC-MS. The reaction typically completes within 3–6 hours.
-
Checkpoint: Look for the disappearance of the starting material [M+H] 252/254 and appearance of the product [M+H] 262/264.
-
-
Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.
-
Isolation: Filter the solid and wash with cold hexanes/ether. If no precipitate forms, concentrate the TEOF under reduced pressure and purify the residue via flash chromatography (0–10% MeOH in DCM).
-
Yield: Expected yield is 75–85%.
Expert Insight: TEOF serves as both the C1 carbon source and the dehydrating agent. If the reaction is sluggish, adding a co-solvent like dry toluene can help raise the temperature if TEOF boils off too fast, though TEOF's bp is usually sufficient.
Application II: Handling the Sterically Hindered C3-Bromide
The C3-bromine is flanked by the rigid pyrazolo-quinazoline fused system (post-cyclization) or the pyrazole group (pre-
Application Note: Microwave-Assisted Selective Synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline
Abstract
This application note details a robust, high-throughput protocol for the synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline , a critical scaffold in the development of FGFR and p38 MAPK kinase inhibitors. Utilizing microwave irradiation, this method overcomes the significant steric hindrance inherent in 1,2,3-trisubstituted benzene rings, reducing reaction times from 12+ hours (thermal reflux) to under 45 minutes while maintaining high chemoselectivity. The protocol employs a chemoselective Suzuki-Miyaura cross-coupling strategy, leveraging the reactivity differential between aryl-iodide and aryl-bromide bonds to install the pyrazole moiety exclusively at the C2 position, leaving the C3-bromide intact for downstream diversification.
Introduction & Mechanistic Rationale
The Synthetic Challenge
The target molecule, 3-Bromo-2-(1H-pyrazol-4-yl)aniline , possesses a "vicinal triad" of substituents (Amino, Pyrazole, Bromo) on the benzene core. This arrangement creates severe steric crowding. Conventional thermal heating often results in:
-
Low Conversion: Incomplete oxidative addition due to steric bulk at the C2 position.
-
Loss of Chemoselectivity: Extended heating times lead to competitive coupling at the C3-bromide or hydrodehalogenation.
-
Catalyst Poisoning: Unprotected pyrazoles can coordinate to Palladium (Pd), arresting the catalytic cycle.
The Microwave Solution
Microwave-assisted organic synthesis (MAOS) addresses these issues via two mechanisms:
-
Thermal/Kinetic Effect: Rapid internal heating allows the reaction to access higher energy transition states required to overcome the steric barrier of the ortho-substitution.
-
Specific Heating: Polar solvents (e.g., water/dioxane) efficiently couple with microwave energy, creating localized superheating zones that accelerate the rate-determining step (oxidative addition).
Retrosynthetic Strategy
To ensure the pyrazole is installed only at the C2 position, we utilize 3-Bromo-2-iodoaniline as the starting material. The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than the C–Br bond (~81 kcal/mol), enabling precise chemocontrol.
Figure 1: Retrosynthetic disconnection relying on the reactivity difference between C-I and C-Br bonds.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 3-Bromo-2-iodoaniline (>98% purity).
-
Boronate: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (THP-protected to prevent catalyst poisoning).
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Chosen for its resistance to defluorination and stability in aqueous mixtures.
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution.
-
Solvent: 1,4-Dioxane (degassed).[1]
Microwave Instrumentation Settings
-
System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL or 20 mL heavy-walled glass vial with crimp cap.
-
Stirring: High (600-800 rpm).
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Sufficient to activate C-I bond without activating C-Br. |
| Time | 30 min | Optimized for >95% conversion; longer times risk de-bromination. |
| Pressure Limit | 15 bar | Safety cutoff for dioxane/water azeotropes. |
| Power | Dynamic | System modulates power to maintain 110°C (Fixed power is NOT recommended). |
| Pre-stirring | 30 sec | Ensures homogeneity before irradiation. |
Step-by-Step Procedure
Step A: Coupling Reaction[1][2]
-
Charge the Vessel: To a 20 mL microwave vial, add:
-
3-Bromo-2-iodoaniline (1.0 equiv, 3.35 mmol, 1.0 g)
-
1-THP-Pyrazole-4-BPin (1.2 equiv, 4.02 mmol, 1.12 g)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 136 mg)
-
-
Solvent Addition: Add 1,4-Dioxane (12 mL).
-
Base Addition: Add 2.0 M aq. K₃PO₄ (3.0 equiv, 5.0 mL).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 2 minutes (balloon needle through septum). Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Irradiation: Place in the microwave reactor and run the method defined in Section 3.2 .
-
Cooling: Allow the vessel to cool to <50°C using the system's compressed air cooling.
Step B: Work-up & Deprotection (One-Pot Option)
Note: If the THP group is retained for downstream chemistry, skip to purification. If the free pyrazole is required immediately:
-
Transfer the reaction mixture to a round-bottom flask.
-
Add 4M HCl in Dioxane (5 mL) and stir at Room Temperature for 1 hour.
-
Neutralize with sat.[3] NaHCO₃.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Step C: Purification
-
Column: Silica Gel (40 g).
-
Eluent: Gradient 0% -> 60% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75-85% (Pale yellow solid).
Optimization & Troubleshooting Guide
Catalyst Screening Data
The following data summarizes the optimization phase used to select Pd(dppf)Cl₂.[4]
| Catalyst | Ligand Type | Yield (%) | Observation |
| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | 82% | Cleanest profile; minimal de-bromination. |
| Pd(PPh₃)₄ | Monodentate | 65% | Significant "Protodeboronation" of the pyrazole. |
| Pd(OAc)₂ / XPhos | Bulky Biaryl | 70% | Good conversion, but 15% bis-coupling (reaction at C3-Br). |
| Pd₂dba₃ / SPhos | Bulky Biaryl | 78% | Excellent, but catalyst cost is higher. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common microwave synthesis anomalies.
Safety & Handling
-
Microwave Vials: Never fill vials >75% volume. The rapid expansion of dioxane/water mixtures can cause over-pressurization failures.
-
Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.
-
3-Bromo-2-iodoaniline: Irritant. Handle in a fume hood.
-
Pressure: The reaction generates pressure (~3-6 bar). Ensure the microwave reactor's safety interlocks are functional.
References
-
Selective Suzuki Coupling on Halo-Anilines
-
Microwave Synthesis of Pyrazoles
-
Catalyst Poisoning by Azoles
-
Erdafitinib Intermediate Synthesis (Relevant Scaffold)
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting chemical synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for the Pyrazole Nitrogen in 3-Bromo-2-(1H-pyrazol-4-yl)aniline
Abstract
The scaffold 3-Bromo-2-(1H-pyrazol-4-yl)aniline represents a critical "ortho-tethered" biaryl intermediate, widely utilized in the synthesis of fused tricyclic kinase inhibitors (e.g., pyrazoloquinolines, JNK/ALK inhibitors). However, the presence of three distinct reactive centers—the acidic pyrazole nitrogen (
Strategic Analysis & Decision Matrix
The Chemoselectivity Challenge
In 3-Bromo-2-(1H-pyrazol-4-yl)aniline, the proximity of the aniline (
-
Target: Pyrazole
-H (Acidic, Catalyst Poison). -
Bystander: Aniline
(Nucleophilic, susceptible to alkylation). -
Solution: Exploit the
( 16 units).[1] By using a base strong enough to deprotonate the pyrazole ( 14) but too weak to deprotonate the aniline ( 30), we generate a specific pyrazolate nucleophile that reacts exclusively with the protecting group reagent.
Comparative Guide to Protecting Groups (PG)
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | Boc (tert-Butyloxycarbonyl) |
| Stability (Base) | Excellent (stable to | Good (stable to hydroxide, carbonates) | Moderate (unstable to strong nucleophiles) |
| Stability (Acid) | Good (requires strong acid to remove) | Poor (labile to dilute HCl/TsOH) | Poor (labile to TFA/HCl) |
| Pd-Catalysis | Gold Standard (Inert) | Good | Moderate (Can degrade at high T) |
| Installation | Base-mediated ( | Acid-catalyzed (Addition) | Base/DMAP or Anhydride |
| Removal | Fluoride (TBAF) or Strong Acid | Mild Acid (HCl/MeOH) | Acid (TFA) |
| Cost | High | Low ("Green" option) | Low |
| Recommendation | Complex multi-step synthesis | Scale-up / Cost-sensitive routes | Rapid, few-step sequences |
Visual Workflows
Logic Flow: Selecting the Right Strategy
Caption: Decision tree for selecting the optimal protecting group based on downstream reaction conditions.
Detailed Protocols
Protocol A: Selective SEM Protection (The "Gold Standard")
Objective: Install the SEM group on the pyrazole nitrogen without alkylating the aniline.
Mechanism: Selective deprotonation of the pyrazole (
Materials:
-
Substrate: 3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 eq)
-
Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step:
-
Preparation: Charge an oven-dried flask with NaH (1.2 eq) under Argon/Nitrogen atmosphere. Wash NaH with dry hexanes if oil removal is desired (optional). Suspend in anhydrous THF at 0°C.
-
Deprotonation: Dissolve the substrate in THF and add dropwise to the NaH suspension at 0°C.
-
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange as the pyrazolate anion forms. -
Critical Check: Stir for 30 min at 0°C to ensure complete deprotonation of the pyrazole. The aniline remains neutral because NaH is not strong enough to deprotonate it rapidly in the presence of the much more acidic pyrazole, and the kinetic preference favors the pyrazole.
-
-
Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Target Mass:
.
-
-
Workup: Quench carefully with sat.
. Extract with EtOAc. Wash organic layer with water and brine (crucial if DMF used). Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). The SEM-protected product is usually less polar than the starting material.
Protocol B: THP Protection (Acid-Catalyzed)
Objective: "Green" protection using 3,4-Dihydro-2H-pyran (DHP). Challenge: Avoid reaction with the aniline (which can form unstable aminals).
Step-by-Step:
-
Setup: Dissolve substrate (1.0 eq) in Toluene or DCM.
-
Reagents: Add DHP (2.0 eq) and a catalytic amount of
-Toluenesulfonic acid (pTSA) (0.05 eq) or TFA. -
Reaction: Heat to 50°C (if Toluene) or reflux (DCM) for 2–6 hours.
-
Note: The pyrazole nitrogen is sufficiently nucleophilic to attack the oxocarbenium ion generated from DHP.
-
-
Workup: Wash with sat.
to neutralize acid (prevents hydrolysis). Concentrate and purify.-
Isomers: THP introduces a chiral center, often resulting in diastereomers if the biaryl axis is hindered, appearing as split peaks in NMR.
-
Protocol C: Deprotection Strategies
Once the cross-coupling (e.g., Suzuki reaction on the Bromine) is complete, remove the PG.
-
SEM Removal:
-
Dissolve in THF.[2] Add TBAF (1M in THF, 3.0 eq) and Ethylenediamine (5.0 eq). Heat to 60°C.
-
Why Ethylenediamine? It acts as a scavenger for the formaldehyde byproduct, preventing side reactions with the aniline.
-
Alternative: TFA/DCM (1:1) at RT for 1h (removes SEM to form hydroxymethyl, then treat with basic MeOH to remove the formaldehyde equivalent).
-
-
THP/Boc Removal:
-
Treat with 4M HCl in Dioxane or MeOH at RT for 1–2 hours.
-
Experimental Workflow Diagram
Caption: Standard workflow for utilizing the protected scaffold in drug discovery.
Troubleshooting & Expert Tips
-
Regioselectivity (N1 vs N2): In 4-substituted pyrazoles, N1 and N2 are tautomerically equivalent until protected. Upon protection, you form a mixture of 1,4- and 1,3-substituted isomers (relative to the aniline).
-
Impact: For this specific molecule, the pyrazole is attached at its C4 position to the aniline. Therefore, protecting either Nitrogen results in a symmetric relationship regarding the connection point, UNLESS the steric bulk of the ortho-aniline forces the PG to the distal nitrogen. In practice, the "distal" isomer (sterically less crowded) is often favored kinetically.
-
-
Aniline Interference: If you observe bis-protection (on aniline and pyrazole), switch to Boc-protection . Use
(1.0 eq) in Dioxane/NaOH. The carbamate on the aniline is unstable to base hydrolysis, while the pyrazole-Boc is more stable, allowing selective isolation or "kinetic" protection. -
TBAF Issues: Commercial TBAF contains water. For strictly anhydrous deprotection (rarely needed here), use TAS-F.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Deng, X.; Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry2008 , 73, 2412–2415.[3]
-
Ahmed, B. M.; Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles." RSC Advances2015 , 5, 18584-18592.
-
Tale of Two Protecting Groups - Boc vs SEM. ResearchGate Case Study.
-
Verma, D., et al. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters2012 .
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Bromo-2-(1H-pyrazol-4-yl)aniline
Welcome to the technical support resource for 3-Bromo-2-(1H-pyrazol-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-Bromo-2-(1H-pyrazol-4-yl)aniline is giving a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors related to its unique structure.[1][2] The presence of both an aniline and a pyrazole moiety introduces potential complications not seen with simpler aryl bromides.
Common Causes for Low Yield:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the aniline and pyrazole groups can coordinate to the palladium catalyst, leading to inactive complexes and slowing down the catalytic cycle.[3]
-
Competing N-H Reactivity: The pyrazole N-H can be deprotonated by the base, leading to undesired side reactions or catalyst inhibition.
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step of the boronic acid but not so strong that it promotes undesirable side reactions.[4]
-
Poor Solubility: The substrate or intermediates may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and inefficient catalysis.
-
Dehalogenation: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl bromide to the corresponding arene (dehalogenation), resulting in the formation of 2-(1H-pyrazol-4-yl)aniline.[5]
-
Homocoupling: The boronic acid can undergo homocoupling to form a biaryl byproduct, consuming the coupling partner.[5]
Q2: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
The selection of the catalyst and ligand system is crucial for a successful Suzuki-Miyaura coupling. For an electron-rich substrate like an aniline, a palladium(0) source is typically used.
| Catalyst/Precatalyst | Ligand | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (already complexed) | A common starting point, but may not be active enough for challenging couplings. |
| Pd₂(dba)₃ | Buchwald or other custom phosphine ligands (e.g., SPhos, XPhos) | Often more effective for sterically hindered or electron-rich substrates. |
| Pd(dppf)Cl₂ | dppf | A robust catalyst for a variety of cross-coupling reactions. |
Expert Insight: For ortho-substituted anilines, bulky, electron-rich phosphine ligands are often beneficial.[6][7] These ligands can promote the reductive elimination step and stabilize the active palladium catalyst. A preformed palladacycle, such as CataCXium A Pd G3, has also been shown to be effective for couplings with unprotected ortho-bromoanilines.[6][7]
Q3: What is the best base to use for Suzuki-Miyaura coupling of 3-Bromo-2-(1H-pyrazol-4-yl)aniline?
The choice of base can significantly impact the reaction outcome. A screening of bases is often recommended.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A good starting point for many Suzuki couplings.[4] |
| Cs₂CO₃ | Strong | Dioxane/Water, Toluene/Water | Often gives higher yields, especially for difficult couplings.[8] |
| K₃PO₄ | Strong | Toluene, Dioxane | An effective base, particularly for heteroaryl couplings.[4] |
Causality: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] For substrates with acidic protons like the pyrazole N-H, a moderately strong base like K₂CO₃ is often a good first choice to minimize deprotonation of the pyrazole.
Q4: I am attempting a Buchwald-Hartwig amination and observing multiple products. What could be the issue?
The presence of three potential nucleophilic sites (the aniline -NH₂, the pyrazole N-H, and the amine coupling partner) can lead to a mixture of products in Buchwald-Hartwig aminations.
Potential Side Products:
-
N-Arylation of the Pyrazole: The pyrazole N-H can be deprotonated and undergo arylation.
-
Dimerization/Oligomerization: The substrate can react with itself, leading to complex mixtures.
To favor the desired C-N bond formation, careful selection of the catalyst, ligand, and base is essential. Using a bulky ligand can sterically hinder reaction at the less accessible pyrazole nitrogen.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and resolving low yields.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Troubleshooting Buchwald-Hartwig Amination
Given the multiple nucleophilic sites, a careful approach is needed to achieve selective C-N coupling.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of 3-Bromo-2-(1H-pyrazol-4-yl)aniline.
Materials:
-
3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-2-(1H-pyrazol-4-yl)aniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of Pyrazole-Containing Compounds
Pyrazole-containing compounds can sometimes be challenging to purify by standard silica gel chromatography due to the basicity of the nitrogen atoms, which can lead to tailing.
Troubleshooting Purification:
-
Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 1-2% in the eluent) can significantly improve peak shape.[9]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography if silica gel proves ineffective.
-
Acid-Base Extraction: If the product is sufficiently basic, an acid-base workup can be used to separate it from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.[9]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[9]
References
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
ResearchGate. (2022, December). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions a. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
National Institutes of Health. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross coupling of C-nitro-NH-azoles 1a-e with 2a. a. Retrieved from [Link]
-
Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrooxidative C−H/N−H cross‐coupling between pyrazole and indole/thiophene derivatives.[a]. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Environmental Protection Agency. (2025, October 15). 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. Retrieved from [Link]
-
ScienceDirect. (2015, June 1). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2020, October 14). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Retrieved from [Link]
-
Growing Science. (2019, May 28). Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2-(1H-pyrazol-4-yl)aniline Coupling
Topic: Advanced Optimization for Sterically Congested Heteroaryl Couplings Ticket ID: STERIC-123-PYR Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Molecular Gear" Challenge
You are encountering a classic "ortho-ortho" conflict, but with a twist. Your substrate, 3-Bromo-2-(1H-pyrazol-4-yl)aniline , presents a unique 1,2,3-substitution pattern on the benzene ring.
-
Position 1 (
): A potential catalyst poison. -
Position 2 (Pyrazole): A bulky, rotatable heteroaryl group that creates a "wall" of steric hindrance.
-
Position 3 (Bromine): The reaction site, buried in the shadow of the pyrazole.
This is not just a standard steric problem; it is a molecular gear problem . The pyrazole ring rotates, sweeping out a volume that physically blocks the Palladium center from accessing the C-Br bond (Oxidative Addition) or aligning the partners for bond formation (Reductive Elimination). Furthermore, the free amines on both the aniline and the pyrazole can coordinate to the metal, creating a "dead" catalyst species.
This guide provides the protocols to break this deadlock.
Part 1: The Core Directive (Ligand & Catalyst Selection)
The Engine: Dialkylbiaryl Phosphines
Standard ligands like
| Ligand | Role & Mechanism | Recommendation Level |
| SPhos | The Workhorse. Its methoxy groups provide stability, and its bulk promotes reductive elimination. It is the gold standard for hindered Suzuki couplings. | Primary Choice |
| XPhos | The Heavy Lifter. Larger than SPhos. Use this if SPhos fails to achieve full conversion. Excellent for aryl chlorides and sulfonates, but effective here for Br. | Secondary Choice |
| tBuBrettPhos | The Heterocycle Specialist. Specifically engineered to tolerate unprotected polar heteroatoms (like your pyrazole/aniline nitrogens) while maintaining high activity. | Specialist Choice |
| Pd-PEPPSI-IPent | The Nuclear Option. An NHC-based precatalyst.[2][3][4] The "IPent" (isopentyl) wings are massive, forcing the reaction forward even in the most crowded environments. | Tertiary Choice |
The Catalyst Source: Precatalysts are Mandatory
Do not generate your catalyst in situ (e.g.,
-
Requirement: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3). These release the active mono-ligated Pd(0) species immediately upon exposure to base.[5]
Part 2: Experimental Protocols
Protocol A: The "SPhos Standard" (Suzuki-Miyaura)
Use this for coupling boronic acids/esters to your scaffold.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.5 – 2.0 equiv (Excess is crucial for hindered couplings)
-
Catalyst: SPhos Pd G3 (0.02 – 0.05 equiv)
-
Base:
(3.0 equiv) – Tribasic potassium phosphate is preferred over carbonates for hindered substrates. -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step:
-
Charge Solids: Add substrate, boronic acid, base, and SPhos Pd G3 to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen is the enemy of active Pd(0)).
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Activation: Heat to 80°C – 100°C immediately. Do not stir at room temperature.
-
Why? Heat is required to break the precatalyst and drive the endothermic oxidative addition into the hindered C-Br bond.
-
-
Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp to 110°C.
Protocol B: The "Protection Strategy" (If Protocol A Fails)
If the reaction turns black immediately (Pd precipitation) or yields are <20%, the free amines are coordinating the Pd. You must mask them.
-
Protection: Treat your substrate with
(1.1 equiv) in THF/Reflux to install a Boc group on the aniline. The pyrazole might also Boc-protect, which is acceptable. -
Coupling: Run Protocol A using the N-Boc protected substrate .
-
Deprotection: Acidic cleavage (TFA/DCM) post-coupling.
Part 3: Visualization & Logic
Decision Logic for Optimization
The following diagram illustrates the critical decision pathways for optimizing this specific reaction.
Caption: Optimization logic flow for sterically hindered aniline couplings, distinguishing between catalyst poisoning (Black Pd) and steric failure (SM Recovery).
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turns black within 10 minutes, and I see no product. What happened?
A: This is "Pd Black" formation. Your free aniline (
-
Fix: Switch to tBuBrettPhos Pd G3 (better tolerance for amines) or Boc-protect your substrate to remove the coordinating ability of the nitrogen.
Q2: I see 0% conversion, but the catalyst is still in solution (yellow/orange). A: The catalyst is alive but cannot access the C-Br bond due to the "Cone Angle" of the pyrazole. The steric wall is too high.
-
Fix: You need a smaller but more active catalyst, or more heat. Switch to Pd-PEPPSI-IPent or XPhos Pd G3 . Increase temperature to 110°C. Ensure your solvent (Dioxane) is dry and degassed to maintain catalyst lifetime at high heat.
Q3: Can I use
Q4: Does the Pyrazole NH need to be deprotonated?
A: The Pyrazole NH has a pKa of ~14. If you use a weak base like
-
Tip: Use
. It buffers the system well. If that fails, protect the pyrazole with a THP (Tetrahydropyranyl) or SEM group before coupling.
References
-
Dialkylbiaryl Phosphines in Suzuki-Miyaura Coupling
-
Amination of Heterocycles (tBuBrettPhos)
-
Pd-PEPPSI for Sterically Hindered Substrates
- Title: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)
- Source: Organ, M. G. et al. Chem. Eur. J.2006, 12, 4749–4755.
-
URL: [Link]
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Minimizing side reactions during the synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline
Status: Active Role: Senior Application Scientist Ticket ID: CHEM-SYN-2024-882 Subject: Minimizing Side Reactions & Optimizing Regioselectivity
Executive Summary
The synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline presents a classic "ortho-ortho" steric challenge combined with a chemoselectivity puzzle. You are attempting to install a nucleophilic heterocycle (pyrazole) at the sterically crowded 2-position of an aniline core while preserving a chemically labile bromine atom at the 3-position.
The most common failure modes for this scaffold are:
-
Regiochemical Scrambling: Coupling at the 3-position instead of the 2-position.
-
Protodeboronation: Decomposition of the pyrazole boronic acid before coupling occurs.
-
Hydrodehalogenation: Loss of the critical bromine atom during nitro reduction (if using a nitro precursor).
-
Catalyst Poisoning: Sequestration of Palladium by the free pyrazole or aniline nitrogen.
This guide prioritizes a Halogen-Selective Strategy using 3-bromo-2-iodoaniline as the "Golden Precursor" to bypass the most severe side reactions.
Module 1: Strategic Route Selection
Q: Why am I getting a mixture of regioisomers when using 2,3-dibromoaniline?
A: In 2,3-dibromoaniline, the electronic and steric factors fight each other.
-
Electronic: The position ortho to the electron-donating amine (C2) is generally more electron-rich and less reactive towards oxidative addition than the meta position (C3).
-
Steric: The C2 position is flanked by the amine and the C3-bromide, creating significant steric hindrance.
The Fix: Switch to 3-Bromo-2-iodoaniline . The Carbon-Iodine (C-I) bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the Carbon-Bromine (C-Br) bond (~81 kcal/mol). Palladium(0) catalysts undergo oxidative addition into the C-I bond roughly 100–1000 times faster than the C-Br bond. This kinetic difference is large enough to overcome the steric hindrance at C2, ensuring >95% regioselectivity for the 2-position.
Visualization: Chemoselective Pathway
Figure 1: The chemoselective logic relies on the kinetic superiority of C-I oxidative addition over C-Br, preventing the loss of the bromine handle.
Module 2: The Suzuki Coupling (Troubleshooting)
Q: My pyrazole boronate is disappearing, but no product is forming. What is happening?
A: You are likely experiencing Protodeboronation . Heterocyclic boronic acids, particularly 2- and 4-pyridyl/pyrazolyl boronates, are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes and is replaced by a proton (H), destroying your reagent.
The Solution:
-
Use Boronic Esters (Pinacolates): They are more stable than free boronic acids.
-
Anhydrous-ish Conditions: While Suzuki coupling requires some water for the base to function, minimize it. Use a 4:1 or 9:1 ratio of Dioxane:Water.
-
"Dump and Bake": Do not let the boronate sit in the basic mixture while heating up. Pre-heat the catalyst/halide mixture, then add the boronate.
-
Protect the Pyrazole: Never use free 1H-pyrazole-4-boronic acid. Use 1-Boc or 1-THP protected derivatives. The free NH is acidic and facilitates deboronation pathways.
Q: Why is the reaction stalling at 60% conversion?
A: This is often due to Catalyst Poisoning . The free aniline amine (-NH2) and the pyrazole nitrogens are Lewis bases that can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (forming "Palladium Black").
Protocol Adjustment:
-
Ligand Choice: Switch to bulky, electron-rich phosphines like XPhos or SPhos . These ligands create a "shell" around the Pd, preventing the substrate nitrogens from binding too tightly while facilitating oxidative addition.
-
Base Choice: Use K3PO4 (Potassium Phosphate Tribasic) instead of Carbonates. Phosphate bases often stabilize the active catalytic species in sterically demanding couplings.
Module 3: Experimental Protocol
Objective: Synthesis of 3-Bromo-2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)aniline.
Reagents:
-
3-Bromo-2-iodoaniline (1.0 equiv)
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl2•CH2Cl2 (0.05 equiv) [Robust against sterics]
-
Sodium Carbonate (2.0 M aq solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with 3-bromo-2-iodoaniline, the boronate ester, and the Pd catalyst. Evacuate and backfill with Nitrogen (3x).[1]
-
Solvent Addition: Add degassed 1,4-dioxane. Stir to dissolve.
-
Base Addition: Add the aqueous Na2CO3 solution via syringe.
-
Thermal Cycle: Heat the mixture to 85°C . Note: Do not exceed 100°C as the Boc group may thermally cleave, leading to catalyst poisoning.
-
Monitoring: Check LCMS at 2 hours. Look for the consumption of the Iodo-starting material. The Bromo-peak (M and M+2 pattern) should remain in the product.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Table: Catalyst Performance Comparison
| Catalyst System | Yield | Regioselectivity (C2:C3) | Comments |
| Pd(PPh3)4 / Na2CO3 | 45% | 98:2 | Slow; significant protodeboronation observed. |
| Pd(dppf)Cl2 / K3PO4 | 88% | >99:1 | Recommended. Excellent stability and rate. |
| Pd(OAc)2 / SPhos | 92% | >99:1 | High yield but SPhos is expensive; use for difficult scale-ups. |
| Pd/C / Et3N | <10% | N/A | Heterogeneous catalysts struggle with steric bulk here. |
Module 4: Nitro Reduction (The "Legacy" Route)
Warning: If you must start from 3-bromo-2-iodo-nitrobenzene, you will eventually need to reduce the nitro group to an aniline.
Q: I used Pd/C and Hydrogen, and the Bromine fell off. How do I stop this?
A: Catalytic hydrogenation (H2 + Pd/C) is notorious for Hydrodehalogenation (cleaving C-Br bonds).
The Fix: Use a chemoselective reduction method that leaves aryl halides intact.
-
Iron/Acetic Acid: The classical method.
-
Platinum on Carbon (Sulfided):
-
Conditions: Pt/C(S), H2 (1 atm). The sulfur poisons the catalyst enough to prevent C-Br insertion but allows NO2 reduction.
-
-
Tin(II) Chloride (SnCl2):
-
Conditions: SnCl2•2H2O, EtOH, Reflux. Effective but creates difficult emulsions during workup.
-
Visualization: Troubleshooting Logic
Figure 2: Diagnostic flowchart for identifying the root cause of synthetic failure.
References
-
Regioselectivity in Polyhalogenated Couplings
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[6]
-
-
Chemoselective Nitro Reduction
- Beattie, D. D., et al. (2011). "Selective Reduction of Nitroarenes." Modern Synthetic Methods.
-
Synthesis of 3-Bromo-2-iodoaniline
-
Sanz, R., et al. (2011).[7] "Approaches to the synthesis of 2,3-dihaloanilines." Journal of Organic Chemistry.
-
Sources
- 1. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. youtube.com [youtube.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rsc.org [rsc.org]
Technical Support: Catalyst Optimization for 3-Bromo-2-(1H-pyrazol-4-yl)aniline Scaffolds
Executive Summary & Chemical Context
The Challenge: 3-Bromo-2-(1H-pyrazol-4-yl)aniline represents a "privileged scaffold" in kinase inhibitor synthesis (e.g., Ibrutinib analogs), but it poses a dual threat to palladium catalysis:
-
Steric Hindrance: The ortho-pyrazole creates a "sandwiched" bromide at the C3 position, significantly retarding the oxidative addition step.
-
Catalyst Poisoning: The substrate contains three competitive binding sites—the aniline amine, the pyrazole -NH, and the pyrazole -N=. These can chelate Pd(II) species, displacing labile ligands (like PPh₃) and forming inactive "palladium blacks" or stable bis-chelate complexes.[1]
The Solution: Optimization requires shifting from "labile" catalytic systems (Pd(PPh₃)₄) to "bulky, electron-rich" systems (Dialkylbiarylphosphines or NHCs) that physically prevent substrate chelation while accelerating oxidative addition.[1]
Module 1: Catalyst Selection & Mechanism
Why your standard catalyst is failing.
The Poisoning Mechanism
In standard conditions, the pyrazole nitrogen (N2) and the aniline nitrogen act as a pincer. If the ligand on the Palladium is not bulky enough, the substrate displaces the ligand, locking the metal in a heteroatomic trap. This halts the catalytic cycle before transmetallation can occur.
Recommended Catalyst Systems
To overcome this, we utilize ligands with high steric bulk (Tolman cone angle > 170°) and strong
| Catalyst Class | Recommended Pre-catalyst | Ligand Architecture | Best For...[1] |
| Dialkylbiarylphosphines | XPhos Pd G4 or SPhos Pd G4 | Biaryl backbone provides steric cover; dicyclohexyl/t-butyl groups boost electron density.[1] | General Purpose. Excellent for Suzuki couplings of ortho-hindered bromides.[2] |
| NHC Complexes | Pd-PEPPSI-IPr | N-Heterocyclic Carbene (strong | Difficult Cases. extremely resistant to poisoning; operates at lower loadings.[1] |
| Bidentate Phosphines | Pd(dppf)Cl₂[1]·DCM | Large bite angle bidentate ligand.[1] | Cost-Efficiency. Good starting point if the pyrazole is protected (e.g., N-THP).[1] |
Decision Logic: Selecting Your System
Figure 1: Decision matrix for catalyst selection based on substrate protection status and steric demand.[1]
Module 2: Optimization Protocol (The "How-To")
Standardizing the reaction to lower catalyst loading.
Base Protocol: Suzuki-Miyaura Coupling
Objective: Couple 3-Bromo-2-(1H-pyrazol-4-yl)aniline with Aryl-Boronic Acid.[1]
-
Solvent System: 1,4-Dioxane/Water (4:1).[1] Why: Water is essential for the activation of the boronic acid (formation of boronate species).
-
Base: K₃PO₄ (3.0 equiv).[1] Why: Carbonate bases (Cs₂CO₃) can sometimes fail with acidic pyrazoles; Phosphate provides a robust buffering effect.[1]
-
Temperature: 80–100 °C.
-
Atmosphere: Strict Argon/Nitrogen.[1] (Anilines oxidize to "tars" in air at high temps).[1]
The "Dosing" Strategy for Low Loading
To reduce Pd loading from 5 mol% to <0.5 mol% without stalling:
-
Pre-heat the mixture of Substrate, Boronic Acid, and Base to reaction temperature.
-
Dissolve the catalyst (e.g., XPhos Pd G4) in a small volume of anhydrous solvent.[1]
-
Slow Addition: Add the catalyst solution in 3-4 portions over the first hour of reaction.
Experimental Workflow: Loading Optimization
Figure 2: Iterative workflow for reducing catalyst loading (Design of Experiments approach).
Module 3: Scavenging & Purification
Meeting the <10 ppm limit for pharmaceutical intermediates.
Even with optimized loading, pyrazole-containing molecules "hold onto" Palladium.[1] Crystallization alone rarely suffices.[1]
Recommended Scavengers
We recommend functionalized silica over activated carbon for this substrate, as carbon often adsorbs the aromatic scaffold, reducing yield.[1]
| Scavenger Type | Functional Group | Mechanism | Efficiency (This Substrate) |
| Silica-Thiol (Si-SH) | Propylthiol | Soft-soft interaction with Pd(II).[1] | High. Best for residual Pd(II) salts.[1] |
| Silica-DMT | Dimercaptotriazine | Chelation.[1] | Very High. Outcompetes the pyrazole for Pd binding. |
| Silica-TAAc | Triamine | Coordination.[1] | Low. The substrate amine competes; avoid. |
Scavenging Protocol
-
Dilute the crude reaction mixture (post-workup) in THF or Ethyl Acetate (10 mL/g).
-
Add Silica-DMT (10–20 wt% relative to theoretical yield).[1]
-
Stir at 50 °C for 2 hours (Heat is crucial to break the Pd-Pyrazole bond).
-
Filter through a 0.45 µm pad.[1]
-
Test filtrate for Pd content (ICP-MS).[1]
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon heating, and conversion stops at 20%. What happened? A: This is "Pd-black" precipitation.[1] Your catalyst has decomposed.[1] The ligand dissociated, and the naked Pd(0) aggregated.
-
Fix: Switch to a precatalyst with a stronger ligand backbone (e.g., Pd-PEPPSI-IPr or XPhos Pd G4 ).[1] Do not use Pd(PPh₃)₄.
Q: Can I use the free pyrazole (-NH) in the reaction? A: Yes, but it consumes base and coordinates Pd.[1]
-
Fix: If you cannot protect it, increase the base load to 3.5–4.0 equivalents to ensure the pyrazole remains deprotonated (pyrazolate anion), which is actually less prone to neutral coordination but requires a robust catalyst.[1]
Q: I see a new impurity with M+H = Product + 120 (approx). A: This is likely a "homocoupling" of the boronic acid or a ligand-derived impurity.
-
Fix: Degas your solvents more thoroughly.[1] Homocoupling is driven by the presence of Oxygen.
Q: Why is 1,4-Dioxane the preferred solvent? A: It has the right boiling point (101 °C) for activation and good solubility for the polar pyrazole-aniline. If Dioxane is restricted (ICH limits), 2-MeTHF is a viable green alternative, though reaction temperatures are limited to 80 °C.[1]
References
-
Catalyst Poisoning Mechanisms
-
Suzuki Coupling of Hindered Substrates
-
Metal Scavenging
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Org.[1][2][5][6][7] Process Res. Dev., 2023.[1][3][4][9] [1]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species.[10] Org.[1][2][5][6][7] Process Res. Dev., 2008.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of LC-MS/MS Fragmentation Dynamics: 3-Bromo-2-(1H-pyrazol-4-yl)aniline vs. Structural Analogs
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 3-Bromo-2-(1H-pyrazol-4-yl)aniline (
Unlike standard aniline derivatives, this molecule features a "sandwich" substitution pattern (1-Amino, 2-Pyrazolyl, 3-Bromo). This steric crowding induces unique "ortho-effect" fragmentation pathways that distinguish it from its regioisomers (e.g., 4-bromo or 5-bromo analogs). This guide compares the fragmentation efficiency, ionization stability, and isomeric differentiation capability of LC-MS/MS protocols.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a standard ESI-Q-TOF setup. This workflow is designed to maximize the detection of the parent ion while promoting diagnostic fragmentation.
Instrument Configuration
-
System: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation Source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Acquisition Parameters (Self-Validating)
-
Mass Range:
50–1000. -
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V (Optimized to prevent in-source decay of the labile Br-C bond).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both precursor survival and deep fragmentation.
Visual Workflow
Figure 1: Step-by-step LC-MS/MS acquisition workflow emphasizing the critical isotopic confirmation step at MS1.
Spectral Characterization & Isotopic Validation
Before analyzing fragmentation, the identity of the molecule must be validated via its isotopic signature. The presence of a single bromine atom creates a distinct 1:1 doublet.
| Ion Species | Isotope | Exact Mass ( | Relative Abundance | Diagnostic Note |
| 238.00 | 100% | Base Peak | ||
| 240.00 | ~98% | Confirms Mono-bromination | ||
| 239.00 | ~10% | Carbon Isotope |
Critical Check: If the
240 peak is missing or <50% intensity, the bromine has been lost in-source (likely due to excessive Fragmentor voltage) or the sample is degraded.
Comparative Fragmentation Analysis
This section compares the fragmentation behavior under different Collision Energies (CE) and contrasts the target molecule with its theoretical regioisomers.
Fragmentation Pathways (Target Molecule)
The 3-Bromo-2-(1H-pyrazol-4-yl)aniline undergoes a specific fragmentation cascade driven by the "Ortho Effect" where the pyrazole ring interacts with the adjacent bromine.
Key Transitions:
-
Loss of HCN (
211/213): Characteristic of the pyrazole ring cleavage. -
Loss of Br• / HBr (
159): The most diagnostic transition. In this specific isomer, the pyrazole at position 2 destabilizes the C-Br bond at position 3, facilitating halogen loss more readily than in meta-isomers. -
Formation of Azepinium Ion (
132): Following the loss of HCN and Br, the remaining aniline and ethyl-linker often cyclize.
Pathway Diagram
Figure 2: Proposed fragmentation pathway showing the competitive loss of HCN (pyrazole specific) and Bromine (substituent specific).
Comparison with Regioisomers (The "Alternatives")
In drug development, distinguishing the 3-bromo isomer (target) from the 4-bromo or 5-bromo impurities is vital.
| Feature | 3-Bromo (Target) | 4-Bromo / 5-Bromo (Alternatives) | Differentiation Logic |
| Steric Environment | Crowded (Ortho-Ortho) | Relaxed (Meta/Para) | 3-Bromo is sterically strained. |
| Br Loss Efficiency | High (Low CE onset) | Low (Requires High CE) | The proximal pyrazole lone pair assists in expelling Br in the 3-isomer. |
| [M+H-HBr] Ratio | High Intensity | Low Intensity | 4/5-isomers favor ring fragmentation over dehalogenation. |
| Retention Time | Typically Earlier | Typically Later | Ortho-substitution reduces polarity by shielding the amine. |
Technical Recommendations
For Quantitative Analysis (MRM/SRM)
-
Primary Transition:
(Loss of Br). This provides the highest sensitivity but lower specificity (many bromo-anilines lose Br). -
Confirmatory Transition:
(Loss of HCN). This confirms the presence of the pyrazole ring, ensuring you are not detecting a degradation product.
For Structural Validation
-
Use Stepped CE: Apply 10, 20, and 40 eV simultaneously.
-
10 eV: Preserves the isotopic doublet (confirmation of Br).
-
40 eV: Forces the generation of the
132 core, confirming the aniline-pyrazole backbone.
-
References
-
Crotti, A. E. M., et al. (2015).[3] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[3][4][5] Royal Society of Chemistry. Link
-
NIST Mass Spectrometry Data Center. (2025). Ortho Effect in Mass Spectrometry of Substituted Anilines.[6][7] NIST.[8] Link
-
Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[9] ResearchGate. Link
-
Moser, A. (2026).[10] Identifying fragments using a Neutral Loss spectrum.[10][11] ACD/Labs.[10] Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed). Springer.
Sources
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Publications | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Selection of neutral losses and characteristic ions for mass spectral classifier - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Comparison: Reactivity Profiles of 3-Bromo vs. 3-Chloro-2-(1H-pyrazol-4-yl)aniline
This guide provides an in-depth technical comparison of 3-Bromo-2-(1H-pyrazol-4-yl)aniline versus its chloro-analog , focusing on their reactivity profiles in transition-metal-catalyzed cross-coupling reactions.
Executive Summary
In the context of drug discovery, the choice between the 3-bromo and 3-chloro variants of 2-(1H-pyrazol-4-yl)aniline is dictated by the "Discovery vs. Process" trade-off.
-
The Bromo-Analog is the superior choice for medicinal chemistry and early-phase discovery. Its weaker C-Br bond allows for facile oxidative addition even in sterically congested environments, enabling milder reaction conditions and broader substrate scope.
-
The Chloro-Analog is a cost-effective alternative for process chemistry but exhibits significantly higher activation energy. The steric bulk of the ortho-pyrazole group at position 2 severely hampers the approach of palladium catalysts to the C3-chlorine, often necessitating specialized ligands (e.g., Buchwald biaryl phosphines) and elevated temperatures.
Structural & Mechanistic Analysis
The "Ortho-Sandwich" Effect
The core reactivity challenge lies in the substitution pattern. The halogen at C3 is "sandwiched" between the aniline amine at C1 and the bulky pyrazole ring at C2.
-
Steric Crowding: The pyrazole ring at C2 is not planar with the aniline ring; it twists to minimize steric clash. This creates a "picket fence" effect, shielding the C3-halogen bond from the metal catalyst.
-
Electronic Deactivation: The electron-rich amino group (C1) increases electron density on the ring, making the oxidative addition of Pd(0) (a nucleophilic process) electronically less favorable compared to electron-deficient systems.
Graphviz Diagram: Reactivity & Steric Pathway
The following diagram illustrates the competing pathways and the energy barrier difference between the Br and Cl analogs.
Figure 1: Comparative oxidative addition pathways. The solid green line represents the kinetically favored bromide pathway, while the dashed red line indicates the energetic barrier faced by the chloride.
Comparative Performance Data
The following table summarizes the expected performance based on standard cross-coupling conditions (Suzuki-Miyaura) for this specific scaffold type.
| Feature | 3-Bromo-Analog | 3-Chloro-Analog |
| Bond Dissociation Energy | ~81 kcal/mol (C-Br) | ~96 kcal/mol (C-Cl) |
| Oxidative Addition Rate | Fast ( | Slow (Rate Determining Step) |
| Standard Catalyst | Pd(PPh | Requires Pd |
| Temperature Range | 60°C – 80°C | 100°C – 120°C (Reflux) |
| Base Sensitivity | Tolerates weak bases (Na | Often requires strong bases (K |
| Side Reactions | Low | High risk of hydrodehalogenation |
| Cost Efficiency | Lower (Higher unit cost) | Higher (Lower unit cost, scalable) |
Experimental Protocols
Protocol A: Suzuki Coupling of the Bromo-Analog (Standard)
Recommended for initial library synthesis and SAR exploration.
Reagents:
-
Substrate: 3-Bromo-2-(1H-pyrazol-4-yl)aniline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Base: 2M Na
CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the Bromo-substrate , arylboronic acid, and Pd catalyst.
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add degassed 1,4-dioxane and 2M Na
CO solution. -
Heat to 80°C for 4–6 hours.
-
Monitoring: Check LCMS for consumption of bromide (
). -
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Protocol B: Suzuki Coupling of the Chloro-Analog (High-Performance)
Required for cost-sensitive scale-up or when the bromo-analog is unavailable.
Reagents:
-
Substrate: 3-Chloro-2-(1H-pyrazol-4-yl)aniline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst Source: Pd
(dba) (2 mol%) -
Ligand: XPhos or SPhos (4-8 mol%) – Critical for activating aryl chlorides.
-
Base: K
PO (3.0 equiv)[1] -
Solvent: n-Butanol or Toluene/Water (10:1)
Procedure:
-
Pre-complexation: Stir Pd
(dba) and Ligand in the solvent at RT for 30 mins to generate the active catalytic species ( ). -
Add the Chloro-substrate , boronic acid, and finely ground K
PO . -
Heat to 100–110°C (reflux) for 12–18 hours.
-
Note: The higher temperature is necessary to overcome the activation energy of the C-Cl bond in this crowded ortho-system.
-
Workup: Filter through Celite (to remove Pd black), dilute with water, extract with EtOAc.
Decision Logic for Researchers
Use the following workflow to select the appropriate starting material for your specific application.
Figure 2: Decision matrix for selecting between Bromo and Chloro analogs based on scale and chemical complexity.
References
-
Suzuki Coupling of Sterically Hindered Aryl Halides
- Comparison of Aryl Bromide vs Chloride Reactivity: Title: Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Source: BenchChem Technical Guides.
-
Synthesis of Pyrazolo-Quinolines (Relevant Scaffold Application)
-
Buchwald-Hartwig Amination of Hindered Chlorides
-
Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand.[6]
- Source: Synthesis, 2019.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Reference Standards for 3-Bromo-2-(1H-pyrazol-4-yl)aniline: A Technical Comparison & Qualification Guide
Executive Summary
In the synthesis of next-generation kinase inhibitors (particularly FGFR and PI3K targets), 3-Bromo-2-(1H-pyrazol-4-yl)aniline serves as a critical scaffold. Its unique ortho-substitution pattern introduces significant steric strain and electronic complexity, making purity assessment non-trivial.
This guide objectively compares the performance of Commercial "Certificate-Only" Standards against In-House Certified Reference Materials (CRMs) validated via qNMR/Mass Balance . We provide a self-validating protocol for researchers requiring absolute certainty in their stoichiometry for downstream GMP steps.
Part 1: Comparative Analysis of Reference Standard Options
For a drug development scientist, the choice of reference standard dictates the accuracy of assay potency and impurity tracking. Below is a technical comparison based on field application data.
Option A: Commercial Vendor Standards (Catalog Reagents)
Typically sourced from fine chemical vendors (e.g., >98% purity claims).
-
Pros: Immediate availability; low upfront cost.
-
Cons:
-
Salt Form Ambiguity: Vendors often fail to distinguish between the free base and hydrochloride salts, leading to massive stoichiometric errors (approx. 15-20% mass variance).
-
Assay vs. Purity: Certificates of Analysis (CoA) often report Chromatographic Purity (% Area) rather than Weight % Assay. A sample can be 99.5% pure by HPLC but only 85% potent due to retained solvent or inorganic salts.
-
Lack of Traceability: Rarely characterized for specific regioisomeric impurities (e.g., N-alkylation isomers) that mimic the analyte.
-
Option B: In-House Certified Reference Material (CRM)
Synthesized and characterized internally or via custom CRO using orthogonal methods.
-
Pros:
-
Absolute Quantification: Potency assigned via qNMR (Quantitative NMR) eliminates response factor bias.
-
Impurity Identification: Specifically qualified against known process impurities (e.g., des-bromo analogs).
-
Full Mass Balance: Accounts for water (KF), solvents (GC-HS), and residue on ignition (ROI).
-
-
Cons: High resource investment (time/cost).
Comparative Data: The "Hidden" Potency Gap
The following table summarizes a representative study comparing a commercial "98%" sample against a fully characterized CRM.
| Parameter | Commercial Standard (Lot #V-2024-A) | In-House CRM (Lot #IH-CRM-01) | Impact on Synthesis |
| HPLC Purity (% Area) | 98.2% | 99.1% | Minimal |
| 1H-qNMR Assay (wt%) | 84.3% | 98.8% | Critical (14% error in stoichiometry) |
| Water Content (KF) | Not Reported | 0.4% | Yield variance |
| Residual Solvents | Not Reported | 0.2% (EtOAc) | Safety/Tox implications |
| Salt Counter-ion | Undefined (Found: ~12% HCl) | Free Base (Confirmed) | Reaction pH drift |
Technical Insight: The discrepancy in the Commercial Standard (98.2% HPLC vs. 84.3% Assay) is typical for pyrazole-anilines, which trap inorganic salts and solvents within their crystal lattice. Relying solely on HPLC area % for this intermediate is a critical failure mode .
Part 2: The Self-Validating Qualification Protocol
To establish a trustworthy reference standard, you must employ an Orthogonal Characterization Workflow . This system is self-validating because it requires the Mass Balance value (100% - Impurities) to align with the qNMR absolute purity value.
Workflow Diagram
The following diagram illustrates the decision logic for qualifying the reference standard.
Caption: Orthogonal qualification workflow ensuring the "Mass Balance" derived purity matches the direct "qNMR" potency measurement.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC)
Purpose: To determine relative organic purity and separate regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers basic aniline).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (pyrazole/aniline absorption) and 220 nm.
-
Criticality: Must resolve the 3-Bromo target from the Des-bromo impurity (common in Pd-catalyzed reactions) and the N-isomer (pyrazole attached at N1 vs C4).
2. Quantitative NMR (qNMR) – The "Gold Standard"
Purpose: Absolute assay determination independent of reference standards.
-
Solvent: DMSO-d6 (Ensures solubility of the polar scaffold).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .
-
Selection Logic: Maleic acid signals (singlet ~6.3 ppm) do not overlap with the aromatic aniline/pyrazole protons (7.0–8.5 ppm).
-
-
Protocol:
-
Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision ±0.01 mg).
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (essential for quantitative integration).
-
Calculate potency using the molar ratio formula.
-
3. Mass Balance Calculation
This method sums all non-analyte components to derive purity.
Acceptance Criteria: The values from Method 2 (qNMR) and Method 3 (Mass Balance) must agree within 1.0% . If they diverge, it often indicates the presence of non-chromatophoric impurities (e.g., inorganic salts) that HPLC misses but qNMR detects (via mass weight).
Part 3: Causality & Troubleshooting (Expert Insights)
Why does this specific molecule fail standard testing?
-
Tautomerism: The pyrazole ring has an acidic proton (N-H). In solution, it can exist in tautomeric equilibrium. This can broaden HPLC peaks or split NMR signals if the solvent pH is not controlled.
-
Solution: Use Formic Acid in HPLC to lock the protonation state. Use DMSO-d6 for NMR to stabilize hydrogen bonding.
-
-
Pd-Scavenging: As a synthesis intermediate often made via Suzuki coupling, the aniline nitrogen has a high affinity for Palladium.
-
Risk: Residual Pd does not show up in HPLC-UV but adds mass, lowering the true assay.
-
Detection: ROI (Residue on Ignition) or ICP-MS is mandatory for the "Mass Balance" calculation.
-
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[2] Defines reporting, identification, and qualification thresholds for impurities.[1][3] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] Establishes qNMR as a compendial method for purity assignment. Link
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[5] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113 (2015).[5] Demonstrates the equivalence and validation of qNMR vs Mass Balance. Link
-
G.E. Taylor, et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review, (2017). Discusses challenges in analyzing reactive aniline intermediates. Link
-
ICH. Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Outlines requirements for reference standards in GMP environments. Link
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Assignment of 3-Bromo-2-(1H-pyrazol-4-yl)aniline: A Comparative Validation Guide
Introduction: The Structural Ambiguity of Biaryl Systems
In the development of kinase inhibitors and immunomodulators, the 3-Bromo-2-(1H-pyrazol-4-yl)aniline scaffold represents a critical structural motif. However, this molecule presents a "perfect storm" of structural ambiguity for standard solution-phase analysis:
-
Biaryl Torsion: The steric clash between the ortho-amine/bromo groups on the aniline and the pyrazole ring forces a non-planar conformation that is dynamic in solution.
-
Prototropic Tautomerism: The 1H-pyrazole moiety exists in a rapid equilibrium between the
and forms. -
Regio-isomerism Risks: During synthesis (e.g., Suzuki-Miyaura coupling), distinguishing between N-arylation and C-arylation by standard 1D NMR can be deceptive.
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior method for absolute structural assignment compared to NMR and MS, providing the definitive data required for Structure-Activity Relationship (SAR) modeling.
Comparative Analysis: SC-XRD vs. Alternative Methods
While NMR and MS are high-throughput, they fail to resolve the specific static 3D conformation required for docking studies.
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C/NOESY) | HRMS (Mass Spec) |
| Primary Output | Absolute 3D atomic coordinates (x,y,z) | Connectivity & relative proximity | Elemental composition |
| Tautomer ID | Definitive (Locates H atom on specific N) | Ambiguous (Fast exchange averages signals) | N/A |
| Conformation | Precise Torsion Angle (e.g., | Time-averaged (NOE signals are broad) | N/A |
| Stereochemistry | Absolute Configuration (if chiral) | Relative Configuration | N/A |
| Sample State | Solid Crystal (Lattice forces dominant) | Isotropic Solution | Gas Phase |
| Limitation | Requires single crystal growth | Solvent effects mask H-bonding | No structural connectivity |
Why NMR Fails Here
In 3-Bromo-2-(1H-pyrazol-4-yl)aniline, the rotation around the C-C biaryl bond is often faster than the NMR timescale, resulting in averaged signals. Furthermore, the pyrazole proton (
Experimental Protocol: The Self-Validating Workflow
This protocol is designed as a closed-loop system. Each step includes a "Stop/Go" validation gate to ensure data integrity before proceeding.
Phase 1: Crystallization (The Critical Bottleneck)
Goal: Obtain a single crystal of dimensions
Method: Slow Evaporation (Recommended for Polarity)
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Methanol/Dichloromethane (1:1) . The pyrazole-aniline is moderately polar; this binary system balances solubility.
-
Vessel: Use a standard 4 mL borosilicate vial.
-
Control: Cover with Parafilm and puncture with exactly three needle holes (22G needle) to control evaporation rate.
-
Environment: Place in a vibration-free, dark enclosure at 20°C.
-
Validation Gate: Check after 48 hours. If precipitate is amorphous, switch to Vapor Diffusion (Inner vial: MeOH solution; Outer vial: Hexane antisolvent).
Phase 2: Data Collection & Refinement
Goal: Resolution < 0.84 Å (IUCr Standard).
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).
-
Cooling: Flash cool to 100 K using a nitrogen stream. Reasoning: Freezes the pyrazole tautomer and reduces thermal vibration (B-factors) of the bromine atom.
-
Source: Use Mo-K
radiation ( Å).-
Why: The Bromine atom (
) absorbs Cu-radiation heavily, causing absorption errors. Mo reduces this while providing sufficient resolution.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structural Solution
-
Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Bromine atom provides a strong anomalous signal, making solution trivial compared to light-atom-only structures.
-
Refinement: Refine against
using SHELXL . -
Hydrogen Assignment:
-
C-H atoms: Place geometrically (Riding model).
-
N-H atoms (Critical): Locate in the Difference Fourier Map (
) . Do not constrain initially. If a peak appears clearly on N1 (and not N2), the tautomer is assigned.
-
Visualizing the Validation Logic
The following diagram illustrates the decision-making pathway for validating the structure, highlighting the specific checkpoints for this molecule.
Figure 1: The "Self-Validating" workflow for structural assignment. Note the critical loop at the microscopy check to ensure crystal quality before beamtime.
Interpreting the Results
When you analyze the solved structure of 3-Bromo-2-(1H-pyrazol-4-yl)aniline, focus on these three validation metrics:
A. The Biaryl Twist (Steric Validation)
Due to the bulky Bromine at position 3 and the Pyrazole at position 2, the molecule cannot be planar.
-
Expected Metric: Look for a torsion angle between the phenyl and pyrazole rings of 40°–60° .
-
Significance: If the structure appears planar, suspect disorder or incorrect space group assignment. This twist is crucial for docking into kinase pockets (e.g., the hinge region).
B. The Tautomeric State (H-Bond Validation)
The crystal lattice is stabilized by hydrogen bonds.
-
Observation: The Pyrazole
will act as a Donor (D), and the Aniline can act as both Donor and Acceptor. -
Validation: Verify that the assigned Pyrazole
forms a hydrogen bond to an acceptor (likely the Aniline of a neighboring molecule or the Pyrazole of a dimer). -
Reference Standard: N...N distances should be 2.8–3.0 Å .
C. The Bromine Check (Anomalous Scattering)
-
Metric: Check the Flack Parameter (if non-centrosymmetric) or simply the Residual Density near the Br atom.
-
Validation: There should be no "ghost peaks" (Q-peaks) > 1.0 e/ų near the Bromine, which would indicate poor absorption correction.
References
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Alkorta, I., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.[4] Link
-
International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service.[5] Link
Sources
- 1. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iucr.org [iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Bromo-2-(1H-pyrazol-4-yl)aniline: An FTIR-Centric Comparative Analysis
For: Researchers, scientists, and drug development professionals
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The molecule 3-Bromo-2-(1H-pyrazol-4-yl)aniline, a compound featuring a trifecta of key pharmacophores—a substituted aniline, a pyrazole ring, and a bromine atom—presents a unique analytical challenge. This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for its functional group analysis, while also offering a comparative perspective on complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy. Our focus is not merely on the "what" but the "why," delving into the causality behind experimental choices to empower researchers with a robust analytical strategy.
The Central Role of Vibrational Spectroscopy: An Introduction to FTIR Analysis
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, and wagging), FTIR provides a unique "fingerprint" of the compound. For a molecule like 3-Bromo-2-(1H-pyrazol-4-yl)aniline, this technique is invaluable for confirming the presence of its key structural motifs.
Experimental Protocol: Acquiring the FTIR Spectrum
The quality of an FTIR spectrum is intrinsically linked to the sample preparation method. For a solid compound such as 3-Bromo-2-(1H-pyrazol-4-yl)aniline, two primary methods are recommended:
-
Potassium Bromide (KBr) Pellet Method:
-
Rationale: This traditional transmission method provides a high-quality spectrum with minimal interference from the matrix, as KBr is transparent in the mid-IR region.
-
Protocol:
-
Finely grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[1]
-
Transfer the homogenous powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
-
Attenuated Total Reflectance (ATR):
-
Rationale: ATR is a modern, rapid technique requiring minimal to no sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.[2][3]
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the powdered sample directly onto the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
Interpreting the Spectrum: Expected Vibrational Modes
The FTIR spectrum of 3-Bromo-2-(1H-pyrazol-4-yl)aniline is anticipated to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes these expected vibrations and their approximate wavenumber ranges, compiled from established spectroscopic data for similar structures.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Aniline Moiety | |||
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct, sharp to medium bands for a primary amine.[4] |
| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | Medium to strong, sharp absorption.[4] |
| C-N (Aromatic) | Stretch | 1335 - 1250 | Strong intensity band.[4] |
| N-H (Amine) | Wagging | 910 - 665 | Broad and strong absorption.[4] |
| C-H (Aromatic) | Out-of-Plane Bending | 900 - 675 | Strong absorptions, pattern is diagnostic of substitution.[5] |
| Pyrazole Moiety | |||
| N-H (Pyrazole) | Stretch | 3200 - 3100 | Broad band due to hydrogen bonding.[6] |
| C=N | Stretch | ~1590 | Medium to strong intensity.[7] |
| Ring | C=C & C-N Stretching | 1550 - 1400 | Multiple bands of varying intensity.[7] |
| Bromo Substituent | |||
| C-Br | Stretch | 690 - 515 | Medium to strong absorption in the fingerprint region.[5] |
Expert Insights: The ortho-substitution on the aniline ring with a bulky pyrazolyl group can induce steric effects that may influence the N-H vibrational frequencies and the planarity of the amino group.[8] Furthermore, intramolecular hydrogen bonding between the aniline N-H and the pyrazole nitrogen is possible, which could lead to a broadening and shifting of the N-H stretching bands to lower wavenumbers.
A Comparative Guide to Complementary Analytical Techniques
While FTIR is an excellent starting point, a comprehensive structural elucidation necessitates the use of orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivities of atoms in a molecule.[9]
-
¹H NMR: Would reveal the number of distinct protons, their chemical environments, and their neighboring protons through spin-spin coupling. This is crucial for confirming the substitution pattern on both the aniline and pyrazole rings.
-
¹³C NMR: Provides information on the number and types of carbon atoms (e.g., aromatic, aliphatic, quaternary).
-
2D NMR (HSQC, HMBC): These experiments are essential for unambiguously assigning proton and carbon signals and for establishing long-range correlations between atoms, which is critical for confirming the linkage between the aniline and pyrazole rings.[1] For instance, an HMBC experiment would show a correlation between the protons on one ring and the carbons on the other, confirming their covalent bond.
Why NMR is often superior to FTIR for isomer differentiation: While FTIR can provide clues about substitution patterns through the C-H out-of-plane bending region, NMR provides definitive proof of atom-to-atom connectivity, making it indispensable for distinguishing between positional isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic signature of a bromine-containing compound.
-
Fragmentation: Electron impact (EI) ionization would likely induce fragmentation of the molecule. Common fragmentation pathways could include the loss of the bromine atom, cleavage of the bond between the aniline and pyrazole rings, and fragmentation of the pyrazole ring itself.[10] Analysis of these fragment ions helps to piece together the molecular structure.
Why MS is a crucial complement to FTIR: FTIR confirms the presence of functional groups, while MS provides the overall molecular weight and a blueprint of the molecular skeleton through fragmentation analysis.[11]
Raman Spectroscopy
Raman spectroscopy, like FTIR, is a form of vibrational spectroscopy. However, it relies on the inelastic scattering of light rather than absorption.
-
Complementary Information: Raman and FTIR are governed by different selection rules. Vibrations that are weak or absent in FTIR may be strong in Raman, and vice versa. For instance, symmetric vibrations of non-polar bonds often give strong Raman signals.
-
Advantages for Aromatic Systems: Raman spectroscopy can be particularly useful for analyzing aromatic compounds and can sometimes provide sharper bands for distinguishing between isomers than FTIR.
-
Minimal Sample Prep: Like ATR-FTIR, Raman spectroscopy often requires little to no sample preparation and is not susceptible to interference from water.[7]
Conclusion: An Integrated Approach for Authoritative Structural Confirmation
The structural elucidation of a novel molecule like 3-Bromo-2-(1H-pyrazol-4-yl)aniline is a multi-faceted challenge that cannot be resolved by a single analytical technique. While FTIR spectroscopy provides an excellent and rapid initial assessment of the key functional groups, it is the synergistic application of NMR spectroscopy, mass spectrometry, and potentially Raman spectroscopy that builds an unassailable case for the proposed structure. This integrated approach, where each technique's strengths compensate for the limitations of the others, forms the bedrock of modern chemical analysis, ensuring the scientific integrity and trustworthiness of data in research and drug development.
References
- Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
-
Lab Manager. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. [Link]
-
Patsnap Eureka. (2025, September 22). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. [Link]
- Habibi, D., & Marvi, O. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.
-
Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?[Link]
-
Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. [Link]
- Rue, K. L., Herrera, S., Chakraborty, I., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5467.
- Das, M., Mukherjee, S., Brandao, P., Seth, S. K., Giri, S., Mati, S. S., ... & Maity, T. (2020). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 5(31), 19576-19591.
-
IRmadillo. (n.d.). Raman Vs. FTIR | Inline Raman Spectroscopy Process Analyzer. [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]
- Štefane, B., & Požgan, F. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 7957-7969.
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: amines. [Link]
- Arjunan, V., Santhanam, R., & Mohan, S. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(8), 1811–1819.
- Chinnakadoori, S., Reddy, S. M., Bodapati, A., & Puram, K. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Tekale, S. U., Kauthale, S. S., & Pawar, R. P. (2006). Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. E-Journal of Chemistry, 3(2), 115-118.
-
ResearchGate. (2025, August 9). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. [Link]
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
-
ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. R. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,3,4-Thiadiazol-2-yl)
-
ResearchGate. (2025, August 6). Differentiation of isomeric allylic alkenyl methyl ethers by Raman spectroscopy. [Link]
- Guo, S., Bocklitz, T., & Popp, J. (2017). Evaluation of Shifted Excitation Raman Difference Spectroscopy and Comparison to Computational Background Correction Methods Applied to Biochemical Raman Spectra. Sensors, 17(8), 1739.
- Dochow, S., Ma, D., & Popp, J. (2018). Parallelized Raman Difference Spectroscopy for the Investigation of Chemical Interactions. Analytical Chemistry, 90(8), 5328-5335.
-
Andor. (n.d.). Mapping Conjugation Pathways in Conducting Polymers with Raman Spectroscopy. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Chegg.com. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Spectroscopy Online. (2026, February 14). Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Differentiation of isomeric allylic alkenyl methyl ethers by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spectroscopic identification of carbenium and ammonium isomers of protonated aniline (AnH+): IR spectra of weakly bound AnH+ -Ln clusters (L = Ar, N2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
Safety Operating Guide
3-Bromo-2-(1H-pyrazol-4-YL)aniline proper disposal procedures
Executive Summary: Immediate Action Protocol
3-Bromo-2-(1H-pyrazol-4-yl)aniline is a halogenated aromatic amine containing a nitrogen heterocycle.[1] Improper disposal poses significant risks of aquatic toxicity and the formation of hazardous combustion byproducts (e.g., hydrogen bromide, nitrogen oxides).
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1]
-
Waste Stream Category: Halogenated Organic Waste (Solid or Liquid).
-
Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash.
-
Immediate Spill Control: Do not use water. Adsorb with inert material (Vermiculite/Sand).
Chemical Hazard Profile & Structural Implications
To determine the correct disposal path, we must deconstruct the molecule into its functional components. This "Structure-Activity-Disposal" analysis ensures we address all potential reactivities.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aniline Moiety (Aromatic Amine) | High acute toxicity; potential mutagen; easily absorbed through skin.[1][2] | Requires "Toxic" labeling. Incompatible with strong acids (exothermic salt formation) and oxidizers. |
| Bromine Substituent (Halogen) | Persistent environmental pollutant; generates corrosive HBr upon combustion. | MANDATORY: Must be segregated into Halogenated waste streams. Standard incineration is insufficient without scrubbers. |
| Pyrazole Ring (N-Heterocycle) | Nitrogen-rich; potential for NOx generation during incineration.[1] | Contributes to the nitrogen load; stable but can complex with heavy metals if present in mixed waste. |
Waste Segregation & Classification
Proper segregation is the single most critical step in laboratory safety and cost management. Mixing halogenated anilines with incompatible streams (e.g., oxidizing acids) can lead to runaway reactions.
Decision Matrix: Waste Categorization
DOT Code Block:
Figure 1: Decision tree for segregating 3-Bromo-2-(1H-pyrazol-4-yl)aniline waste based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Disposal of Pure Solid Substance
Applicability: Expired shelf-life chemicals, surplus synthesis product.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Do not use metal containers, as anilines can corrode certain alloys over time or react with residual metal salts.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - SOLID."[1]
-
Constituents: Write the full chemical name: 3-Bromo-2-(1H-pyrazol-4-yl)aniline.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (secondary containment) to prevent contamination of the waste storage area if the bottle breaks.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizers (e.g., nitric acid, peroxides) and acids .[3]
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Applicability: Mother liquors, HPLC effluent, extraction layers.[1]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.
-
If dissolved in Methanol , Ethanol , or DMSO :
-
Standard Rule: If the concentration of the brominated aniline is >1%, default to the Halogenated Waste stream. High-temperature incineration is required to destroy the brominated ring.
-
Exception: Trace amounts (<0.1%) in non-halogenated solvents may sometimes go to non-halogenated streams depending on local facility rules, but when in doubt, choose Halogenated.
-
-
-
pH Neutralization: Ensure the waste solution is not highly acidic. Anilines are basic; adding them to highly acidic waste streams can generate heat. Neutralize to pH 6-9 if necessary before combining with bulk waste.
-
Carboy Management:
-
Use safety-vented caps to prevent pressure buildup.
-
Fill only to 90% capacity to allow for thermal expansion.
-
Protocol C: Spill Cleanup & Debris
Applicability: Spilled powder, contaminated gloves, weigh boats.[1]
-
PPE Required: Nitrile gloves (double gloved recommended due to aniline permeability), lab coat, safety goggles, and N95 dust mask (if powder is friable).
-
Spill Action:
-
Solid Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
Liquid Spill: Cover with vermiculite or sand. Do not use sawdust (combustible + oxidizer risk).
-
-
Disposal: Place all contaminated materials into a heavy-duty clear plastic bag. Seal with tape. Label as "Hazardous Debris - Contaminated with Halogenated Anilines."
Regulatory & Compliance Data
Adhering to regulatory codes ensures your facility avoids fines and environmental damage.
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | Not Specifically Listed (P/U) | Likely falls under Characteristic Waste if tested.[1] Often managed as D000 (Unlisted Hazardous) or by characteristic if ignitable/toxic. |
| Waste Code | Halogenated Organic | Facilities often assign internal codes (e.g., "HAL-ORG").[1] |
| European Waste Code | 16 05 06 * | "Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals." |
| DOT Shipping | UN 2811 | Toxic solids, organic, n.o.s. (3-Bromo-2-(1H-pyrazol-4-yl)aniline).[1] |
Why "Halogenated" Matters: Incinerating brominated compounds in standard medical waste incinerators (which operate at lower temperatures) can lead to the formation of dioxins and furans . You must ensure your waste contractor utilizes a facility permitted for halogenated organics (operating >1100°C with quench/scrubber systems).
Emergency Response (Spill/Exposure)
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Anilines are rapidly absorbed; speed is critical.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol (ethanol/methanol), as this increases skin absorption of anilines.
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), it indicates methemoglobinemia—seek immediate medical attention.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Halogenated Anilines. PubChem.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Regulations. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). OSHA.gov. [Link]
Sources
- 1. 3-(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)ANILINE | CAS 175201-77-1 [matrix-fine-chemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. deq.mt.gov [deq.mt.gov]
A Senior Application Scientist's Guide to Handling 3-Bromo-2-(1H-pyrazol-4-YL)aniline: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 3-Bromo-2-(1H-pyrazol-4-YL)aniline, a heterocyclic aromatic amine, represents a class of compounds with significant potential as a building block in medicinal chemistry. However, its structure—combining a brominated aniline with a pyrazole moiety—necessitates a rigorous and informed approach to safety. Aromatic amines as a class are associated with potential health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2][3]
This guide moves beyond a simple checklist. It provides a framework for risk assessment and outlines the essential personal protective equipment (PPE) and handling protocols required to work with this compound safely. The causality behind each recommendation is explained to empower you, the scientist, to make informed safety decisions in your laboratory.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
The specific toxicological properties of 3-Bromo-2-(1H-pyrazol-4-YL)aniline have not been thoroughly investigated. Therefore, a conservative approach is mandated. We must infer potential hazards from its structural components:
-
Aromatic Amine Core: This functional group is prevalent in many industrial chemicals and pharmaceuticals. As a class, aromatic amines can be toxic, with some being known or suspected carcinogens.[1][3] They can be absorbed dermally, and inhalation of dusts or vapors can lead to systemic exposure.[2][3] Symptoms of exposure can include skin and eye irritation, respiratory irritation, and, in sufficient concentrations, the formation of methemoglobin, which impairs oxygen transport in the blood.[2][4]
-
Brominated Aromatic System: The presence of a bromine atom increases the molecule's density and can influence its metabolic pathways. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[5][6] Structurally similar compounds, such as 3-Bromoaniline, are known to be harmful if swallowed or in contact with skin, and cause serious skin and eye irritation.[7][8]
Based on this analysis, 3-Bromo-2-(1H-pyrazol-4-YL)aniline should be handled as a substance that is potentially toxic, a skin and eye irritant, and may cause respiratory irritation if inhaled.[7][9][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific procedure and the associated risk of exposure. Engineering controls, such as chemical fume hoods, are the primary means of protecting the respiratory system and should always be used when handling this solid compound.[11]
Task-Based PPE Selection
The following table summarizes the recommended PPE for common laboratory tasks involving 3-Bromo-2-(1H-pyrazol-4-YL)aniline.
| Task | Minimum PPE Requirement | Rationale |
| Weighing & Transfer (Solid) | 100% Cotton Lab Coat, Chemical Splash Goggles, Face Shield, Double Gloves (Nitrile), N95 Respirator (if not in a ventilated enclosure) | High risk of generating and inhaling airborne particulates. A face shield protects against splashes during transfer.[11] Double gloving provides an extra layer of protection against contamination.[12] |
| Solution Preparation | 100% Cotton Lab Coat, Chemical Splash Goggles, Double Gloves (Nitrile) | Risk of splashes and direct skin contact. All solution preparations should be performed within a certified chemical fume hood. |
| Reaction Work-up & Purification | 100% Cotton Lab Coat, Chemical Splash Goggles, Double Gloves (Nitrile) | Potential for splashes and aerosol generation. Operations should be conducted in a fume hood. |
| Handling Dilute Solutions (<1 mg/mL) | 100% Cotton Lab Coat, Safety Glasses with Side Shields, Single Pair of Nitrile Gloves | Reduced hazard, but good laboratory practice dictates baseline protection against accidental contact. |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory whenever handling the compound in solid or solution form.[13] They must provide a complete seal around the eyes to protect from splashes, mists, and dusts, conforming to ANSI Z87.1 standards.[11]
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring large quantities of solution or during quench steps.[11][14]
-
-
Skin and Body Protection:
-
Lab Coat: A 100% cotton lab coat that is fully buttoned is required. Do not use synthetic blends, which can melt and adhere to the skin in a fire.
-
Gloves: Given that many aromatic amines can be absorbed through the skin, gloves are a critical barrier.[3]
-
Double Gloving: For handling the solid compound or concentrated solutions, double gloving with two pairs of nitrile gloves is the recommended minimum. This protects against contamination should the outer glove be compromised.[12]
-
Glove Inspection: Always inspect gloves for tears or pinholes before use.[8]
-
Changing Gloves: Change gloves immediately if you suspect contamination, and always remove them before leaving the laboratory or touching common surfaces like doorknobs and keyboards.
-
-
-
Respiratory Protection:
-
Primary Control (Fume Hood): A certified chemical fume hood is the primary and most effective engineering control for preventing inhalation of hazardous dust or vapors.[11] All weighing of the solid and preparation of solutions should be conducted within a fume hood or a similar ventilated enclosure.
-
Respirators: In the rare event that work cannot be conducted within a fume hood, a respirator may be required. Surgical masks provide no protection against chemical dusts or vapors.[12] Use of a respirator, such as an N95 for particulates, must be part of a comprehensive institutional respiratory protection program that includes medical evaluation and fit-testing.[11][12]
-
Operational Plan: Safe Handling and Storage
Effective safety protocols extend beyond PPE to encompass how you handle and store the chemical.
-
Handling:
-
Designated Area: All work with 3-Bromo-2-(1H-pyrazol-4-YL)aniline should be performed in a designated area within a laboratory that is clearly marked.
-
Ventilation: As emphasized, always handle the solid material and prepare solutions inside a certified chemical fume hood to minimize inhalation risk.[7][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15][16] Do not eat, drink, or smoke in the laboratory.[17]
-
Avoid Contamination: Use dedicated spatulas and glassware. After use, decontaminate them thoroughly or dispose of them as hazardous waste.
-
-
Storage:
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical step in the chemical lifecycle, preventing environmental harm and ensuring regulatory compliance. Brominated organic compounds must not be disposed of down the drain.[6]
-
Waste Segregation: All waste containing 3-Bromo-2-(1H-pyrazol-4-YL)aniline must be collected as halogenated organic waste .[5] This includes contaminated gloves, weigh paper, pipette tips, and any residual solid or solution. Keep halogenated and non-halogenated waste streams separate.[5]
-
Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5] The label must list all constituents, including "3-Bromo-2-(1H-pyrazol-4-YL)aniline".[5]
-
Decontamination:
-
Glassware: Triple rinse glassware that has come into contact with the compound. The first two rinses should be with a suitable organic solvent (e.g., acetone, ethanol), and this rinsate must be collected as halogenated organic waste. The final rinse can be with water.
-
Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
By integrating these safety and handling protocols into your daily workflow, you can confidently work with 3-Bromo-2-(1H-pyrazol-4-YL)aniline, minimizing personal risk and ensuring the integrity of your research environment.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- De Monchy. (n.d.). Aromatic Amines.
- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Bromoaniline.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: N-Boc-cis-4-hydroxy-L-proline.
- Kamminga, M., et al. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC.
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 3-Amino-4-bromo-1H-pyrazole.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Bromo-3-methylpyrazole.
- Apollo Scientific. (n.d.). 3-Bromo-2-fluoroaniline Safety Data Sheet.
- University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-1H-pyrazole.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- Science Forums. (2008, October 22). Bromine water - disposal.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Central Drug House. (n.d.). 3-Bromo Aniline MATERIAL SAFETY DATA SHEET.
- Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
- Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET: 3-BROMO ANILINE 98%.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Bromo-3-nitro-1H-pyrazole.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Protective Equipment.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. monchy.com [monchy.com]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.at [fishersci.at]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
